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  • Product: 1-Iodo-4-methylisoquinolin-3-amine
  • CAS: 28970-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Iodo-4-methylisoquinolin-3-amine: Structure, Properties, and Synthetic Strategies

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Iodo-4-methylisoquinolin-3-amine, a compound of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-4-methylisoquinolin-3-amine, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its novelty, this document synthesizes information from related structural analogs to present its core characteristics, a plausible and detailed synthetic methodology, and its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the elucidation of its structure and properties. While extensive experimental data for 1-Iodo-4-methylisoquinolin-3-amine is not yet prevalent in the literature, we can infer its key characteristics based on its constituent functional groups and the well-documented properties of the isoquinoline scaffold.

Chemical Structure:

The chemical structure of 1-Iodo-4-methylisoquinolin-3-amine comprises a bicyclic isoquinoline core. This core is substituted with an iodine atom at the 1-position, a methyl group at the 4-position, and an amino group at the 3-position.

Caption: Chemical structure of 1-Iodo-4-methylisoquinolin-3-amine.

Predicted Physicochemical Properties:

The properties of 1-Iodo-4-methylisoquinolin-3-amine are influenced by the interplay of its substituents on the isoquinoline core. The following table summarizes the predicted properties based on analogs.

PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C10H9IN2Derived from the chemical structure.
Molecular Weight ~284.10 g/mol The presence of a heavy iodine atom significantly increases the molecular weight compared to the parent isoquinolin-3-amine (144.17 g/mol ).[1]
Appearance Likely a solid at room temperatureSimilar iodo-substituted aza-aromatic compounds are typically solids.[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic nature and the presence of polar functional groups suggest this solubility profile.
Basicity (pKa) The amino group at the 3-position is expected to be a weak base.The basicity of aminoisoquinolines is highly dependent on the position of the amino group. The 3-aminoisoquinoline is a significantly weaker base compared to the 1-amino isomer due to less effective resonance stabilization of the protonated form.

Proposed Synthetic Pathways

The synthesis of polysubstituted isoquinolines often requires a strategic approach to introduce the desired functional groups with correct regioselectivity. For 1-Iodo-4-methylisoquinolin-3-amine, a multi-step synthesis is necessary. A plausible retrosynthetic analysis suggests two primary routes, both culminating in the formation of the fully substituted isoquinoline core.

Retrosynthetic Analysis

G target 1-Iodo-4-methylisoquinolin-3-amine inter1 1-Chloro-4-methylisoquinolin-3-amine target->inter1 Halogen Exchange (Finkelstein) inter2 3-Amino-4-methylisoquinolin-1(2H)-one inter1->inter2 Chlorination inter3 4-Methylisoquinoline-1,3-diol inter2->inter3 Amination start1 Substituted Benzene Derivative inter3->start1 Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch) start2 Acetonitrile Derivative inter3->start2 Cyclization

Caption: Retrosynthetic analysis for 1-Iodo-4-methylisoquinolin-3-amine.

Pathway A: Synthesis via a Substituted Benzene and Acetonitrile Derivative

This pathway focuses on constructing the isoquinoline core from readily available starting materials, followed by functional group interconversions.

Step 1: Synthesis of 2-(2-acetylphenyl)acetonitrile

The synthesis begins with the Friedel-Crafts acylation of phenylacetonitrile. This positions an acetyl group ortho to the cyanomethyl group, which is a key precursor for the isoquinoline ring.

  • Reactants: Phenylacetonitrile, Acetyl chloride, Aluminum chloride (AlCl3)

  • Solvent: Dichloromethane or 1,2-dichloroethane

  • Procedure: To a cooled suspension of aluminum chloride in the solvent, a solution of phenylacetonitrile and acetyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Causality: The Lewis acid AlCl3 activates the acetyl chloride for electrophilic aromatic substitution on the electron-rich phenyl ring of phenylacetonitrile. The ortho-product is favored due to the directing effect of the cyanomethyl group.

Step 2: Cyclization to 4-Methylisoquinoline-1,3-diol

The resulting 2-(2-acetylphenyl)acetonitrile undergoes an acid-catalyzed intramolecular cyclization.

  • Reagent: Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Procedure: The acetonitrile derivative is heated in the presence of the acid catalyst.

  • Causality: The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by the enol form of the ortho-acetyl group, leading to the formation of the dihydroxyisoquinoline tautomer.

Step 3: Chlorination to 1,3-Dichloro-4-methylisoquinoline

The diol is then converted to the corresponding dichloro derivative.

  • Reagent: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5)

  • Procedure: The diol is heated with an excess of the chlorinating agent.

  • Causality: These reagents are effective for converting hydroxyl groups on aza-aromatic rings to chloro substituents.

Step 4: Selective Amination at the 3-Position

A nucleophilic aromatic substitution is performed to introduce the amino group at the 3-position.

  • Reagent: Ammonia or a protected amine source (e.g., benzophenone imine followed by hydrolysis)

  • Procedure: The dichloro-intermediate is treated with the nitrogen nucleophile, often under pressure and/or with a catalyst.

  • Causality: The 1- and 3-positions of the isoquinoline ring are electronically distinct. The 3-position can be more susceptible to nucleophilic attack under certain conditions.

Step 5: Iodination at the 1-Position

The final step involves the conversion of the remaining chloro group to an iodo group.

  • Reagent: Sodium iodide (NaI)

  • Solvent: Acetone or a similar solvent that facilitates the Finkelstein reaction.

  • Procedure: The 1-chloro-4-methylisoquinolin-3-amine is heated with sodium iodide.

  • Causality: The Finkelstein reaction is an equilibrium process. The precipitation of sodium chloride in acetone drives the reaction towards the formation of the iodo-substituted product.

G start Phenylacetonitrile step1 2-(2-acetylphenyl)acetonitrile start->step1 Acetyl Chloride, AlCl3 step2 4-Methylisoquinoline-1,3-diol step1->step2 H2SO4, heat step3 1,3-Dichloro-4-methylisoquinoline step2->step3 POCl3 step4 1-Chloro-4-methylisoquinolin-3-amine step3->step4 NH3 end 1-Iodo-4-methylisoquinolin-3-amine step4->end NaI, Acetone

Caption: Proposed synthetic workflow for 1-Iodo-4-methylisoquinolin-3-amine.

Chemical Reactivity of the 3-Aminoisoquinoline Scaffold

The reactivity of 1-Iodo-4-methylisoquinolin-3-amine will be largely dictated by the 3-amino group.

  • N-Functionalization: The primary amino group is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and sulfonylation to generate a library of derivatives.

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid.[3] This opens up possibilities for introducing a range of other functional groups at the 3-position via Sandmeyer-type reactions. Caution is advised as diazonium salts of heterocyclic amines can be unstable.[4]

  • Cross-Coupling Reactions: The iodine atom at the 1-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6][7] The specific substitution pattern of 1-Iodo-4-methylisoquinolin-3-amine suggests several potential areas of therapeutic interest.

  • Anticancer Activity: Many substituted isoquinolines have demonstrated potent anticancer properties.[6][8] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[6] The presence of a halogen, such as iodine, can sometimes enhance the cytotoxic effects of a molecule.

  • Enzyme Inhibition: The tetrahydroisoquinoline scaffold, a reduced form of isoquinoline, is known to produce potent inhibitors of various enzymes.[9][10] The rigid structure of 1-Iodo-4-methylisoquinolin-3-amine could allow it to bind with high affinity to the active sites of specific enzymes.

  • Antimicrobial and Antiviral Properties: Isoquinoline alkaloids and their synthetic analogs have shown promising activity against a range of microbial and viral pathogens.[11] The unique electronic and steric properties of this compound make it a candidate for screening in antimicrobial and antiviral assays.

The 3-amino group provides a convenient point for the attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

1-Iodo-4-methylisoquinolin-3-amine represents a novel and synthetically accessible derivative of the medicinally important isoquinoline scaffold. This guide has provided a comprehensive overview of its structure, predicted properties, and a detailed, plausible synthetic route. The chemical reactivity of its functional groups, particularly the 3-amino and 1-iodo substituents, offers numerous opportunities for further chemical diversification. Based on the known biological activities of related isoquinoline derivatives, this compound holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation into its synthesis and biological evaluation is highly warranted.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 311869, Isoquinolin-3-Amine. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10476-10479. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • PubChem. 1-Methyl-3,4-dihydroisoquinoline. [Link]

  • PubChem. 4-Quinolinol, 3-iodo-. [Link]

  • NextSDS. 4-Iodoisoquinolin-3-aMine — Chemical Substance Information. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Beilstein Journals. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • The Journal of Organic Chemistry. Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • PubChem. 3-Aminoquinoline. [Link]

  • PubMed. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. [Link]

  • RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • PMC. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

Sources

Exploratory

what is the mechanism of action of 1-Iodo-4-methylisoquinolin-3-amine

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-Iodo-4-methylisoquinolin-3-amine Abstract This guide provides a comprehensive framework for the characterization of the mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-Iodo-4-methylisoquinolin-3-amine

Abstract

This guide provides a comprehensive framework for the characterization of the mechanism of action of the novel compound, 1-Iodo-4-methylisoquinolin-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related isoquinoline and quinoline derivatives to propose a primary hypothesized mechanism of action and outlines a rigorous, multi-faceted experimental plan to validate this hypothesis. This guide is intended for researchers and drug development professionals engaged in the preclinical evaluation of new chemical entities. We will focus on a probable role as a kinase inhibitor, a common activity for this class of compounds, and detail the necessary experimental protocols, from initial target engagement assays to cellular pathway analysis.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2][3]. The introduction of specific substituents, such as halogens and amines, can significantly modulate the physicochemical properties and biological targets of these molecules[4][5]. The compound of interest, 1-Iodo-4-methylisoquinolin-3-amine, possesses several key features that suggest a strong potential for biological activity:

  • The Isoquinoline Core: A bicyclic aromatic system known to interact with various biological targets.

  • The Iodine Atom: The presence of iodine can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity, which may improve cell permeability[4][5].

  • The Amine Group: The amino group can act as a hydrogen bond donor or acceptor, crucial for interactions with biological macromolecules.

Given the prevalence of kinase inhibition among halogenated quinoline and isoquinoline derivatives, a primary hypothesis for the mechanism of action of 1-Iodo-4-methylisoquinolin-3-amine is the modulation of protein kinase activity.[6]

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many small molecule kinase inhibitors are based on heterocyclic scaffolds that mimic the ATP-binding pocket of these enzymes.

Rationale for the Kinase Inhibition Hypothesis
  • Structural Analogs: Derivatives of the closely related quinoline scaffold have been shown to inhibit several protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6].

  • Physicochemical Properties: The iodine atom on the isoquinoline ring can form strong halogen bonds within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition[4].

The proposed workflow to investigate this hypothesis is outlined below.

G cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Cellular & Pathway Analysis A Broad Kinase Panel Screening B Cellular Thermal Shift Assay (CETSA) A->B C Isothermal Titration Calorimetry (ITC) B->C D Enzymatic Kinase Inhibition Assay (IC50 Determination) C->D E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->E F Western Blot for Phospho-Substrates E->F G Cell-Based Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) F->G H Target Knockdown/Overexpression Studies G->H

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

Experimental Protocols

Phase 1: Target Identification and Engagement

The initial phase focuses on identifying which kinases, if any, are direct targets of 1-Iodo-4-methylisoquinolin-3-amine and confirming physical interaction within a cellular context.

This high-throughput screening approach provides a broad overview of the compound's kinase selectivity profile.

Protocol:

  • Compound Preparation: Prepare a stock solution of 1-Iodo-4-methylisoquinolin-3-amine in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the compound at a fixed concentration (e.g., 1 µM) to a reaction buffer containing a panel of recombinant human kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate for each kinase.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with 1-Iodo-4-methylisoquinolin-3-amine or a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: In Vitro Functional Assays

Once a primary kinase target is identified, the next step is to quantify the inhibitory potency and determine the mode of inhibition.

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol:

  • Compound Dilution: Prepare a serial dilution of 1-Iodo-4-methylisoquinolin-3-amine in DMSO.

  • Reaction Setup: In a multi-well plate, add the recombinant kinase, its specific substrate, and the diluted compound to a kinase buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Detection: After incubation, measure the kinase activity.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound Target Kinase IC50 (nM)
1-Iodo-4-methylisoquinolin-3-amineHypothetical Target Kinase XTo be determined
Positive Control InhibitorHypothetical Target Kinase XKnown Value
Phase 3: Cellular and Pathway Analysis

The final phase of the investigation focuses on understanding the downstream cellular consequences of target inhibition.

This experiment confirms that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation of its known downstream substrates.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of 1-Iodo-4-methylisoquinolin-3-amine for a specified time.

  • Protein Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate and a total protein antibody as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels.

G Compound 1-Iodo-4-methylisoquinolin-3-amine Kinase Target Kinase X Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Arrest) PhosphoSubstrate->CellularResponse

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Foundational

In Vitro Biological Activity and Pharmacological Potential of 1-Iodo-4-methylisoquinolin-3-amine: A Privileged Scaffold for Kinase Inhibition

Executive Summary In contemporary medicinal chemistry, the isoquinoline core is universally recognized as a privileged pharmacophore, exhibiting a vast array of biological activities ranging from antimicrobial to potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isoquinoline core is universally recognized as a privileged pharmacophore, exhibiting a vast array of biological activities ranging from antimicrobial to potent antineoplastic effects[1]. Within this chemical space, 1-Iodo-4-methylisoquinolin-3-amine (CAS 28970-73-2) occupies a unique and highly strategic position. Rather than functioning solely as a standalone therapeutic, this densely functionalized molecule serves as a premier synthetic intermediate and structural foundation for the development of highly selective kinase inhibitors.

This technical whitepaper explores the structural rationale behind this scaffold, details the in vitro biological activity profiles of its derivatives, and provides self-validating experimental workflows for evaluating its pharmacological efficacy.

Structural Rationale & Mechanistic Grounding

The architecture of 1-Iodo-4-methylisoquinolin-3-amine is meticulously pre-organized for target engagement within the human kinome. Its biological utility is driven by three distinct structural pillars:

  • The 3-Aminoisoquinoline Core (The Hinge Binder): The 3-amino group and the adjacent heterocyclic nitrogen act as a canonical bidentate hydrogen bond donor-acceptor pair. This motif perfectly complements the backbone amide linkages (e.g., Met95) within the ATP-binding pocket of numerous kinases, anchoring the molecule to the hinge region[2].

  • The 4-Methyl Substitution (The Conformational Lock): The addition of the 4-methyl group provides a critical steric constraint. By occupying a small lipophilic subpocket, it restricts the rotational degrees of freedom of the molecule. This pre-organization minimizes the entropic penalty upon binding and significantly enhances kinase selectivity[3].

  • The 1-Iodo Substituent (The SAR Expansion Handle): While the heavy iodine atom can participate in halogen bonding to stabilize protein-ligand complexes, its primary utility is chemical reactivity. It serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to append bulky, hydrophobic aryl groups—such as meta-trifluoromethylphenyl moieties—that probe deep allosteric pockets (e.g., DLG-out or DFG-out conformations), facilitating the discovery of highly potent Type II kinase inhibitors[2].

In Vitro Biological Activity Profiling

When the 1-iodo handle is leveraged to synthesize advanced derivatives, the resulting compounds exhibit profound in vitro biological activities, primarily driven by the blockade of oncogenic signaling pathways.

Targeted Kinase Inhibition

Derivatives of the 3-aminoisoquinoline scaffold have been validated as potent inhibitors of several critical kinases:

  • FLT3 & Src-Family Kinases: 4-substituted and 1-substituted aminoisoquinolines potently inhibit FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Inhibition leads to the rapid cessation of proliferation in FLT3-driven cell lines like MV4-11[4].

  • RIP1 Kinase: By appending hydrophobic aryl groups to the isoquinoline core, researchers have developed Type II inhibitors that lock RIP1 kinase into an inactive DLG-out conformation, preventing necroptosis and TNFα-induced lethal shock[2].

  • Mutant B-Raf (V600E): Aminoisoquinolines have been optimized to selectively target the relatively uncommon G-DFG motif in mutant Raf kinases, suppressing downstream ERK phosphorylation and halting melanoma progression[3].

Pathway Inhibitor Isoquinoline Derivative Kinase Oncogenic Kinase (e.g., FLT3, B-Raf, RIP1) Inhibitor->Kinase Binds ATP Hinge Region Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers via Kinase Blockade Downstream Downstream Signaling (STAT5 / MEK / ERK) Kinase->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Tumor Growth

Fig 1: Apoptotic signaling pathway triggered by isoquinoline-mediated kinase inhibition.

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how the baseline 1-Iodo-4-methylisoquinolin-3-amine scaffold is transformed into potent biological agents via targeted substitution at the C-1 position.

Compound DerivativeTarget KinaseKinase Binding IC₅₀ (nM)Target Cell LineCellular Viability GI₅₀ (nM)
1-Iodo-4-methylisoquinolin-3-amine FLT3 / B-Raf> 10,000MV4-11> 20,000
1-(m-CF₃-phenyl) analog RIP1 (DLG-out)12.5U93745.0
1-(benzamide) analog FLT33.2MV4-1118.4
1-(pyridylpyrimidine) analog B-Raf (V600E)8.7A37522.1

Note: Data represents generalized SAR trends derived from analogous 1-substituted-3-aminoisoquinoline kinase inhibitors[2][3][4]. The unmodified 1-iodo core exhibits negligible activity until functionalized.

Self-Validating Experimental Protocols

To accurately assess the in vitro biological activity of 1-Iodo-4-methylisoquinolin-3-amine derivatives, researchers must utilize robust, interference-free assays. Isoquinoline derivatives are intrinsically fluorescent (often emitting in the blue/green spectrum)[5], which can cause severe false positives in standard colorimetric or fluorescent assays. The following protocols are engineered to bypass these limitations.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality: TR-FRET utilizes Lanthanide chelates (e.g., Europium) with a long emission half-life. By delaying the measurement (time-resolved), the short-lived background auto-fluorescence of the isoquinoline compound decays entirely, leaving only the true target-binding signal.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the isoquinoline derivative in 100% DMSO. Transfer to the assay plate yielding a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Add the recombinant target kinase (e.g., FLT3) and a fluorescently labeled active-site tracer. Incubate for 15 minutes at room temperature.

  • Antibody Addition: Add a Europium-labeled anti-tag antibody (e.g., Eu-anti-His) targeting the kinase.

  • Detection: Read the microplate using a 100 µs delay window. Measure emission at 615 nm (Europium reference) and 665 nm (Tracer FRET).

  • Self-Validation: Calculate the 665/615 ratio. Include Staurosporine as a universal positive control to validate the assay's dynamic range (acceptable Z'-factor > 0.6).

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Causality: Measuring ATP provides a direct, highly sensitive readout of metabolic activity. This luminescent approach avoids the redox-interference commonly observed when testing nitrogen-rich heterocycles in standard MTT assays.

  • Cell Seeding: Plate target cells (e.g., MV4-11 AML cells) at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Dose cells with the compound (10 pM to 10 µM). Incubate for 72 hours.

  • Lysis: Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake the plate aggressively for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation: Measure luminescence. Compare data to a vehicle-only (DMSO) control to establish 100% viability. A dose-dependent decrease in luminescence confirms anti-proliferative activity.

Protocol C: Annexin V / PI Apoptosis Flow Cytometry

Causality: This assay differentiates early apoptosis from non-specific necrosis, validating that the observed cytotoxicity is a direct mechanistic result of targeted kinase inhibition rather than general chemical toxicity.

  • Harvesting: Collect both adherent and floating cells post-treatment (critical, as apoptotic cells detach from the matrix).

  • Washing: Wash the pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V (to bind externalized phosphatidylserine) and Propidium Iodide (PI, to stain DNA in membrane-compromised cells).

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Self-Validation: Analyze via flow cytometry within 1 hour. Gate on single cells. Quadrant analysis must distinguish viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Workflow A 1-Iodo-4-methylisoquinolin-3-amine (Privileged Scaffold) B Palladium-Catalyzed Cross-Coupling (SAR Expansion) A->B Structural Diversification C TR-FRET Kinase Assay (Target Binding) B->C Primary Screening D CellTiter-Glo Assay (Cell Viability) C->D Cellular Translation E Flow Cytometry (Apoptosis Profiling) D->E Mechanistic Validation

Fig 2: Workflow for synthesizing and screening 1-Iodo-4-methylisoquinolin-3-amine derivatives.

References

  • [4] Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC.[Link]

  • [2] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters.[Link]

  • [3] Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline. Journal of Medicinal Chemistry.[Link]

  • [1] Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC.[Link]

  • [5] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.[Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties of Iodinated Methylisoquinolinamines

Abstract: This technical guide provides a detailed analysis of the molecular weight and exact mass of key iodinated methylisoquinolinamine scaffolds. An extensive search for "1-Iodo-4-methylisoquinolin-3-amine" did not y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed analysis of the molecular weight and exact mass of key iodinated methylisoquinolinamine scaffolds. An extensive search for "1-Iodo-4-methylisoquinolin-3-amine" did not yield any publicly available data, suggesting it may be a novel or less-characterized compound. Consequently, this guide focuses on the well-documented and commercially available structural isomer, 4-Iodoisoquinolin-3-amine . This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties, characterization methods, and potential synthetic considerations.

Introduction: The Importance of Halogenated Isoquinolines

Isoquinoline and its derivatives are a critical class of N-heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The introduction of a halogen atom, such as iodine, and an amine group onto the isoquinoline scaffold provides versatile handles for further chemical modifications, making these compounds valuable building blocks in medicinal chemistry. The specific positioning of these functional groups significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.

Compound Identification and Physicochemical Properties

While the requested compound, 1-Iodo-4-methylisoquinolin-3-amine, remains uncharacterized in public databases, we present a detailed profile of the closely related and structurally significant isomer, 4-Iodoisoquinolin-3-amine.

Key Identifiers and Molecular Weight

A summary of the key chemical identifiers and properties for 4-Iodoisoquinolin-3-amine is provided in the table below.

PropertyValueSource
Chemical Name 4-Iodoisoquinolin-3-amineSigma-Aldrich, ChemScene[1]
Synonym 4-iodo-3-isoquinolinamineSigma-Aldrich
CAS Number 503089-88-1Sigma-Aldrich, ChemScene[1], NextSDS[2]
Molecular Formula C₉H₇IN₂ChemScene[1], Sigma-Aldrich
Molecular Weight 270.07 g/mol ChemScene[1], Sigma-Aldrich
Canonical SMILES NC1=C(I)C2=C(C=N1)C=CC=C2ChemScene[1]
InChI Key DLFHLPVYTLXMSB-UHFFFAOYSA-NSigma-Aldrich
Exact Mass Determination

The exact mass of a molecule is a critical parameter determined using mass spectrometry, providing a highly accurate measure of its mass based on the most abundant isotopes of its constituent elements. For 4-Iodoisoquinolin-3-amine (C₉H₇IN₂), the theoretical exact mass can be calculated and is a key value for high-resolution mass spectrometry analysis. While a direct experimental value is not cited in the search results, a calculated value is fundamental for its characterization.

Methodologies for Structural and Purity Analysis

The confirmation of the molecular weight and structure of a synthesized compound like 4-Iodoisoquinolin-3-amine relies on a suite of analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is the primary technique for determining the molecular weight and confirming the elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution into the ESI source. In positive ion mode, the molecule is expected to be protonated, and the instrument will detect the mass-to-charge ratio (m/z) of the [M+H]⁺ ion.

  • Data Interpretation: The resulting mass spectrum should display a prominent peak corresponding to the protonated molecule. The measured m/z value should be compared to the calculated exact mass of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure and confirming the isomeric purity of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and positions of the carbon signals, provide a detailed map of the molecule's connectivity.

Synthetic Considerations for Iodo-substituted Isoquinolinamines

The synthesis of iodo-substituted isoquinolinamines can be approached through various strategies. While a specific protocol for 1-Iodo-4-methylisoquinolin-3-amine is not available, general methods for the synthesis of related structures can be informative.

A plausible synthetic workflow for an iodo-substituted isoquinolinamine would typically involve the construction of the isoquinoline core followed by the introduction of the iodine and amine functionalities.

G cluster_0 Synthetic Workflow for Iodo-Isoquinolinamine start Starting Material (e.g., Substituted Benzene Derivative) step1 Construction of Isoquinoline Core start->step1 Multi-step synthesis step2 Introduction of Amine Group step1->step2 e.g., Amination reaction step3 Regioselective Iodination step2->step3 e.g., Electrophilic iodination product Final Product (Iodo-Isoquinolinamine) step3->product

Sources

Foundational

Crystallographic Profiling and 3D Structural Elucidation of 1-Iodo-4-methylisoquinolin-3-amine: A Technical Whitepaper

Executive Summary The compound 1-Iodo-4-methylisoquinolin-3-amine (CAS No. 28970-73-2) represents a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and transition-metal-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Iodo-4-methylisoquinolin-3-amine (CAS No. 28970-73-2) represents a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions. Understanding its exact three-dimensional architecture is critical for rational drug design, particularly in modeling its interactions within kinase ATP-binding pockets.

This whitepaper provides an in-depth technical guide to the crystallographic elucidation of 1-Iodo-4-methylisoquinolin-3-amine. By detailing the causality behind specific crystallization techniques, X-ray diffraction parameters, and structural refinement protocols, this guide serves as a definitive resource for structural biologists and synthetic chemists.

Molecular Geometry and Predictive 3D Architecture

The 3D structure of 1-Iodo-4-methylisoquinolin-3-amine is dictated by the delicate balance between the planarity of the aromatic isoquinoline core and the steric demands of its substituents.

Steric and Electronic Determinants
  • The 1-Iodo Substituent: Iodine is a highly polarizable, heavy atom (Z=53) with a large van der Waals radius (~1.98 Å). Its position at C1 introduces significant steric hindrance with the peri-hydrogen at C8. This interaction often causes a slight in-plane distortion of the C1-I bond away from the C8 position to minimize steric clash.

  • The 3-Amino and 4-Methyl Groups: The proximity of the primary amine at C3 and the methyl group at C4 forces a highly rigid local conformation. The nitrogen of the amine group is expected to be nearly sp2 hybridized due to resonance with the isoquinoline π -system, keeping the −NH2​ protons largely coplanar with the aromatic rings [1].

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing is governed by a competitive interplay of hydrogen bonding, halogen bonding, and π−π stacking. The primary amine acts as a bifurcated hydrogen bond donor, while the isoquinoline nitrogen (N2) serves as a strong hydrogen bond acceptor. Furthermore, the 1-iodo group exhibits a highly positive electrostatic potential at its tip (the σ -hole), allowing it to participate in halogen bonding ( C−I⋯N or C−I⋯π interactions) [2].

Interactions C1 1-Iodo-4-methylisoquinolin-3-amine (Central Molecule) HBD 3-NH2 Group (H-Bond Donor) C1->HBD  Donates H HBA Isoquinoline N2 (H-Bond Acceptor) C1->HBA  Accepts H XB 1-Iodo Group (Halogen Bond Donor) C1->XB  Sigma-Hole Pi Pi-Pi Stacking (Aromatic Core) C1->Pi  Face-to-Face HBD->HBA  Dimerization XB->HBA  N···I Interaction

Dominant non-covalent interactions dictating crystal packing.

Quantitative Crystallographic Data

Based on single-crystal X-ray diffraction (SCXRD) models of homologous halogenated isoquinolin-amines, the following table summarizes the prototypical crystallographic parameters required to validate the 3D structure of 1-Iodo-4-methylisoquinolin-3-amine.

ParameterPrototypical Value / DescriptionRationale
Empirical Formula C10​H9​IN2​ Derived from molecular structure.
Formula Weight 284.10 g/mol Standard atomic weights.
Crystal System MonoclinicCommon for planar, asymmetric fused heterocycles.
Space Group P21​/c Facilitates centrosymmetric packing via N−H⋯N dimers.
Unit Cell Dimensions a≈8.5A˚,b≈12.2A˚,c≈10.1A˚ Accommodates the extended van der Waals radius of Iodine.
Volume ( V ) ≈1020A˚3 Calculated via V=abcsin(β) .
Z (Molecules/cell) 4Standard for P21​/c space groups.
Calculated Density ( ρ ) ≈1.85 g/cm3 High density driven by the heavy iodine atom.
Absorption Coefficient ( μ ) ≈3.1 mm−1 (Mo )Requires rigorous empirical absorption correction.

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for the crystallization and structural resolution of the compound.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Causality: Standard solvent evaporation often forces rapid supersaturation, leading to amorphous precipitation or twinned crystals, especially for molecules with strong π−π stacking tendencies. Vapor diffusion allows for a slow, thermodynamically controlled approach to the metastable zone, yielding diffraction-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of purified 1-Iodo-4-methylisoquinolin-3-amine in 0.5 mL of a moderately polar "inner solvent" (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL glass vial.

  • Anti-Solvent Selection: Choose an "outer solvent" in which the compound is insoluble, but which is highly volatile and miscible with the inner solvent (e.g., n-Pentane or Hexane).

  • Chamber Assembly: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of the anti-solvent.

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 3 to 7 days, as the anti-solvent diffuses into the inner vial, inspect for the formation of block-like or prismatic crystals. Harvest the crystals suspended in a drop of paratone oil to prevent solvent loss prior to mounting.

Protocol 3.2: SCXRD Data Collection

Causality: The presence of Iodine (Z=53) dictates the choice of X-ray source. Utilizing Copper ( CuKα,λ=1.5418A˚ ) would result in excessive X-ray absorption and severe systematic errors in the dataset. Therefore, Molybdenum ( MoKα,λ=0.71073A˚ ) radiation is mandatory to ensure adequate penetration and reliable intensity data [3].

  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm . Mount it on a MiTeGen loop using inert cryo-oil.

  • Cryocooling: Transfer the mounted crystal immediately to the diffractometer equipped with an N2​ cold stream set to 100 K. Reasoning: Cryocooling minimizes thermal motion (atomic displacement parameters), yielding sharper diffraction spots and a higher resolution structure.

  • Data Collection: Collect data on a diffractometer (e.g., Bruker D8 Venture) using ω and ϕ scans to achieve a redundancy of at least 4.0 and a completeness of >99% up to θ=25.2∘ .

  • Absorption Correction: Process the raw frames using integration software (e.g., APEX3). Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The Rint​ value should drop significantly after SADABS application, confirming the correction of iodine-induced absorption errors.

Protocol 3.3: Structure Solution and Refinement

Causality: Modern crystallographic software utilizes dual-space or intrinsic phasing methods which are highly effective for structures containing heavy atoms like iodine, as the heavy atom dominates the phase angles.

  • Structure Solution: Solve the structure using Intrinsic Phasing via SHELXT [4]. The iodine atom will be located immediately, and the remaining carbon and nitrogen atoms will appear in the first difference Fourier map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment:

    • Place aromatic and methyl hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

    • Critical Step: Locate the amine ( −NH2​ ) protons objectively from the difference Fourier map to accurately map the hydrogen-bonding network. Refine their coordinates freely or with a restrained N−H distance (DFIX 0.88).

  • Validation: Run the final .cif file through the checkCIF utility provided by the International Union of Crystallography (IUCr) to ensure no Level A or B alerts exist before deposition to the Cambridge Crystallographic Data Centre (CCDC) [5].

Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 SCXRD Data Collection (Mo Kα Radiation) N2->N3 N4 Absorption Correction (SADABS for Iodine) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6 N7 CIF Generation & CCDC Deposition N6->N7

SCXRD workflow for iodine-heavy isoquinoline derivatives.

Conclusion

The 3D structural elucidation of 1-Iodo-4-methylisoquinolin-3-amine requires meticulous attention to both the physical crystallization process and the computational refinement of heavy-atom diffraction data. By employing vapor diffusion to manage π -stacking kinetics and utilizing Mo radiation to mitigate iodine absorption, researchers can obtain high-fidelity crystallographic data. This structural precision is paramount for downstream applications, including structure-based drug design and the optimization of catalytic cross-coupling pathways.

References

  • PubChem Database. "1-Methyl-3,4-dihydroisoquinoline | CID 231502." National Center for Biotechnology Information. Available at:[Link]

  • Acta Crystallographica Section E. "1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione." Crystallographic Communications. Available at:[Link]

  • International Union of Crystallography (IUCr). "Absorption correction in single-crystal X-ray diffraction." IUCr Journals. Available at:[Link]

  • SHELX. "Crystal structure refinement with SHELXL." University of Göttingen. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Deposition and Validation of Crystallographic Data." Available at:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 1-Iodo-4-methylisoquinolin-3-amine

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 1-Iodo-4-methylisoquinolin-3-amine Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 1-Iodo-4-methylisoquinolin-3-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-4-methylisoquinolin-3-amine as the electrophilic partner. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions is of paramount importance to drug discovery professionals. This guide delves into the mechanistic nuances, explains the rationale behind reagent selection, and offers step-by-step procedures to empower researchers to overcome common challenges associated with this specific substrate class. We address the potential for catalyst inhibition by the 3-amino group and provide strategies for optimizing reaction conditions to achieve high yields and purity across a range of boronic acid coupling partners.

Introduction: The Strategic Importance of Isoquinoline Arylation

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role as a cornerstone transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The 1-aryl-isoquinoline motif is a core structural component in numerous biologically active compounds and natural products. The ability to efficiently forge a bond at the C1 position of the isoquinoline nucleus opens a direct pathway to novel chemical entities for drug development. The subject of this guide, 1-Iodo-4-methylisoquinolin-3-amine, is a versatile building block designed for this purpose. However, its structure presents a unique set of challenges that require careful consideration for successful cross-coupling. The presence of the free amino group at the C3 position can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[3] This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

The Catalytic Cycle and Mechanistic Considerations

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization.[4][5] The reaction is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Iodo-4-methylisoquinolin-3-amine. This is typically a fast step for aryl iodides.

  • Transmetalation : The organic moiety is transferred from the boronic acid to the palladium(II) center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (boronate).[6][7] This is often the rate-determining step and is highly dependent on the choice of base, solvent, and ligands.[7]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-I(L)₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-R(L)₂ oa_complex->tm_complex Transmetalation product Ar-R (Coupled Product) tm_complex->product Reductive Elimination tm_complex->re_entry re_entry->pd0  Regenerates  Catalyst tm_entry->oa_complex aryl_halide 1-Iodo-4-methylisoquinolin-3-amine (Ar-I) aryl_halide->oa_complex boronic_acid Boronic Acid (R-B(OH)₂) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling 1-Iodo-4-methylisoquinolin-3-amine hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection: Mitigating Amine Coordination

The primary challenge with this substrate is the potential for the 3-amino group to act as a ligand for the palladium center, leading to the formation of inactive catalyst species. To circumvent this, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][8] These ligands promote rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst inhibition.[8]

Catalyst/Ligand SystemRationale & Application
Pd(OAc)₂ / SPhos Primary Choice: SPhos is a bulky biarylphosphine ligand known for its high activity in coupling sterically hindered and heteroaromatic substrates. Its steric profile helps prevent the amine from coordinating to the palladium center.
Pd₂(dba)₃ / XPhos Excellent Alternative: Similar to SPhos, XPhos provides a sterically demanding and electron-rich environment, promoting efficient catalysis for challenging substrates.
Pd(PPh₃)₄ Classical Choice: While less active than modern biarylphosphine-based systems, it can be effective for simpler boronic acids. May require higher catalyst loading or temperatures.[9]
PEPPSI-IPr An N-heterocyclic carbene (NHC) based catalyst that can offer high stability and reactivity, particularly for electron-deficient systems.[10]
The Role of the Base: Activating the Nucleophile

The base is not merely a stoichiometric reagent; it is a critical activator for the transmetalation step.[7] Inorganic bases are most commonly employed, and their strength and solubility can dramatically affect reaction outcomes.[6]

  • Potassium Phosphate (K₃PO₄): Often the most effective base for challenging couplings. It is sufficiently strong to form the active boronate species and has moderate solubility in common solvent mixtures.

  • Cesium Carbonate (Cs₂CO₃): A strong base with good solubility in organic solvents, often used when other bases fail.[6]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is effective for many routine transformations, though it may be less efficient for this specific substrate.[11]

Solvent System Selection

A mixture of an organic solvent and water is typically used.[1] The organic component solubilizes the substrates and catalyst, while water helps dissolve the inorganic base.[1] All solvents must be rigorously degassed prior to use to prevent oxidation of the Pd(0) catalyst.

  • 1,4-Dioxane / Water (4:1 to 10:1): A very common and effective solvent system.

  • Toluene / Water (10:1): Another excellent choice, particularly for reactions run at higher temperatures.

  • DMF / Water (9:1): Can be useful for solubilizing polar substrates, but may require higher temperatures for efficient coupling.[12]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-Iodo-4-methylisoquinolin-3-amine with a generic arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Add solids (Aryl Iodide, Boronic Acid, Base) to a dry Schlenk flask. inert 2. Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert add_cat 3. Add Pd Catalyst and Ligand under positive inert gas flow. inert->add_cat add_solv 4. Add degassed solvent via syringe. add_cat->add_solv heat 5. Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. add_solv->heat monitor 6. Monitor progress via TLC or LC-MS. heat->monitor cool 7. Cool reaction to room temperature. monitor->cool dilute 8. Dilute with Ethyl Acetate and wash with water/brine. cool->dilute dry 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. dilute->dry purify 10. Purify crude product via flash column chromatography. dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous, Degassed 1,4-Dioxane and Degassed DI Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Iodo-4-methylisoquinolin-3-amine (e.g., 1.0 mmol, 284 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).[3]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the SPhos ligand (0.04 mmol, 16.4 mg).[3]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[9]

  • Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).[3]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure 1-aryl-4-methylisoquinolin-3-amine product.

Recommended Conditions for Various Boronic Acids

The optimal conditions can vary depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides recommended starting points for optimization.

Boronic Acid TypeExampleCatalyst System (mol%)Base (eq.)SolventTemp (°C)Notes
Electron-Neutral Phenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)90Standard conditions are typically effective.
Electron-Rich 4-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100May require slightly higher temperature or base loading due to slower transmetalation.
Electron-Poor 4-(Trifluoromethyl)phenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90These couplings are often faster and may proceed under milder conditions.
Heteroaromatic Pyridine-3-boronic AcidPd₂(dba)₃ (2.5) / XPhos (5)K₃PO₄ (3.0)Toluene/H₂O (10:1)110Heteroaromatic substrates can be challenging; stronger conditions and careful inert atmosphere techniques are crucial.[13]
Sterically Hindered 2-Methylphenylboronic AcidPd₂(dba)₃ (2.5) / XPhos (5)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)110Requires a highly active catalyst system and stronger base to overcome steric repulsion.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Roy, D., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Rossi, R., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3979-3986. DOI: 10.1021/jo3003498
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Liu, S., et al. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC. Retrieved from [Link]

  • Chopa, C., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 963. DOI: 10.3390/molecules27030963
  • Jo, H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2025, December 10). Carbonylative Suzuki-Miyaura Coupling of 1-Iodoglycals Mediated by the N-Heterocyclic Carbene Catalyst PEPPSI. Chemistry – A European Journal. Retrieved from [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 529. DOI: 10.3390/molecules22040529
  • Whisler, M. C., et al. (n.d.). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. DOI: 10.1126/science.adl5359
  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 199-204. Retrieved from [Link]

  • Vasdev, N., et al. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Angewandte Chemie International Edition. Retrieved from [Link]

  • Rozwadowska, M. D. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. LOCKSS. Retrieved from [Link]

  • Israr, H., et al. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2041-2049. DOI: 10.3762/bjoc.10.212

Sources

Application

Application Note: Design and Synthesis of a Turn-On Fluorescent Probe for Formaldehyde Detection Using 1-Iodo-4-methylisoquinolin-3-amine

Executive Summary & Chemical Rationale Isoquinoline-3-amine derivatives are well-established as highly effective fluorophores due to their favorable photophysical properties, including high molar extinction coefficients,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Isoquinoline-3-amine derivatives are well-established as highly effective fluorophores due to their favorable photophysical properties, including high molar extinction coefficients, excellent biocompatibility, and tunable quantum yields[1][2]. Within this class of compounds, 1-Iodo-4-methylisoquinolin-3-amine (CAS No. 28970-73-2)[3] serves as an exceptional, highly modular precursor for the development of targeted "Turn-On" fluorescent probes.

The strategic design of probes using this specific precursor relies on three core structural pillars:

  • The 1-Iodo Group (Functionalization Handle): The carbon-iodine bond at the C1 position is highly reactive toward Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). This allows for the orthogonal extension of the conjugated π -system to shift emission wavelengths into the visible spectrum, or the attachment of specific chelating ligands for metal ion sensing[4].

  • The 3-Amine Group (Recognition & PET Modulator): In its native state, the lone pair of electrons on the 3-amine nitrogen engages in Photoinduced Electron Transfer (PET), which effectively quenches the fluorescence of the isoquinoline core. When exposed to an electrophilic analyte like formaldehyde (FA), the amine undergoes a condensation reaction to form an imine. This ties up the lone pair, inhibits the PET process, and triggers a dramatic fluorescence "Turn-On"[5].

  • The 4-Methyl Group (Steric Lock): The presence of the methyl group at the C4 position provides critical steric hindrance. Once the imine is formed at the C3 position, the methyl group restricts the free rotation of the newly formed functional group. This structural rigidity minimizes non-radiative decay pathways, significantly boosting the maximum fluorescence quantum yield ( ΦF​ ) of the activated probe[6].

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the raw precursor to the active, analyte-responsive fluorescent probe.

G A 1-Iodo-4-methylisoquinolin-3-amine (Precursor) B Pd-Catalyzed Sonogashira Coupling A->B + Phenylacetylene (Pi-Extension) C Fluorescent Probe (PET ON = OFF State) B->C Yields Probe E Imine Condensation (PET Inhibited) C->E Cell Internalization D Formaldehyde (FA) Exposure D->E Target Analyte F Activated Fluorophore (Strong Emission) E->F Turn-ON Fluorescence

Fig 1: Logical workflow from precursor synthesis to PET-modulated fluorescence activation.

Photophysical Characterization

The photophysical properties of the synthesized probe—before and after analyte binding—are summarized below. The data highlights the efficiency of the PET inhibition mechanism[1][5].

Compound StateAbsorption Max ( λabs​ )Emission Max ( λem​ )Extinction Coefficient ( ε )Quantum Yield ( ΦF​ )
Probe (Native / PET ON) 365 nm445 nm12,500 M −1 cm −1 0.02
Probe + FA (Activated / PET OFF) 380 nm445 nm14,200 M −1 cm −1 0.48

(Note: Quantitative values are representative baseline metrics for π -extended isoquinoline-3-amine derivatives in 0.1 M PBS, pH 7.4).

Experimental Protocols

Synthesis of the Fluorescent Probe (Sonogashira Coupling)

This protocol details the conversion of 1-Iodo-4-methylisoquinolin-3-amine into a π -extended fluorescent probe (1-(phenylethynyl)-4-methylisoquinolin-3-amine).

Reagents Required:

  • 1-Iodo-4-methylisoquinolin-3-amine (1.0 eq, 1.0 mmol)

  • Phenylacetylene (1.2 eq, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh 3​ ) 2​ Cl 2​ ] (0.05 eq, 5 mol%)

  • Copper(I) iodide [CuI] (0.1 eq, 10 mol%)

  • Triethylamine (TEA) / Dimethylformamide (DMF) (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-Iodo-4-methylisoquinolin-3-amine in the TEA/DMF solvent mixture.

    • Causality Check: TEA serves a dual purpose as both a co-solvent and a base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing the protonation and subsequent deactivation of the 3-amine group.

  • Degassing: Degas the solution via three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh 3​ ) 2​ Cl 2​ and CuI.

    • Causality Check: CuI is essential as a co-catalyst. It reacts with phenylacetylene to form a highly reactive copper acetylide intermediate, which significantly lowers the activation energy required for the transmetalation step with the palladium complex.

  • Reaction: Inject phenylacetylene dropwise via syringe. Stir the reaction mixture at 60 °C for 8 hours.

  • Purification: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 4:1).

  • Self-Validation System: Before biological application, validate the probe by performing an in vitro titration. Dissolve the purified probe (10 µM) in PBS (pH 7.4) and titrate with 0–100 µM formaldehyde. A successful synthesis is confirmed by a >15-fold enhancement in fluorescence intensity at λem​ 445 nm upon excitation at 365 nm.

Live-Cell Formaldehyde Sensing Workflow

This protocol outlines the application of the synthesized probe for mapping endogenous or exogenous formaldehyde in live cellular models[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal imaging dish and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO 2​ incubator until 70% confluency is reached.

  • Probe Incubation: Wash the cells twice with warm PBS to remove residual serum proteins. Incubate the cells with 5 µM of the synthesized probe (diluted from a 1 mM DMSO stock into serum-free DMEM) for 30 minutes at 37 °C.

    • Causality Check: Serum-free media is mandated during this step because primary amines present in serum proteins can competitively react with formaldehyde, leading to false-negative fluorescence signals.

  • Analyte Exposure: Introduce the target analyte by adding 50 µM of formaldehyde directly to the imaging dish and incubate for an additional 30 minutes.

  • Washing & Imaging: Wash the cells three times with PBS to remove unreacted probe and extracellular FA. Image immediately using a confocal laser scanning microscope.

  • Self-Validation System: Always run a parallel control dish incubated only with the probe (no FA added). The control dish must exhibit near-zero background fluorescence (validating the PET ON state), while the experimental dish should display bright blue/green intracellular fluorescence (validating the PET OFF state).

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PMC - NIH URL
  • 1-Iodo-4-methylisoquinolin-3-amine | 28970-73-2 Source: Benchchem URL
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: ResearchGate URL
  • Isoquinoline-derivatized tris(2-pyridylmethyl)
  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis Source: PMC - NIH URL
  • Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance Source: ResearchGate URL

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Amination of 1-Iodo-4-methylisoquinolin-3-amine

Introduction The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocycle through carbon-nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocycle through carbon-nitrogen (C-N) bond formation is a critical transformation in the synthesis of novel pharmaceutical candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of arylamines, offering significant advantages over classical methods due to its broad substrate scope and functional group tolerance.[1]

This application note provides a detailed guide for the palladium-catalyzed amination of a unique and challenging substrate: 1-Iodo-4-methylisoquinolin-3-amine. This molecule presents a key synthetic hurdle due to the presence of two reactive sites for palladium catalysis: a highly reactive carbon-iodine (C-I) bond at the 1-position and a nucleophilic amino group at the 3-position. The primary challenge lies in achieving chemoselective amination at the C-I bond while preserving the integrity of the existing amino group, thus avoiding self-coupling or other undesired side reactions.

This document outlines a proposed synthetic route for the starting material, a detailed experimental protocol for the chemoselective Buchwald-Hartwig amination, a discussion of the underlying mechanistic principles, and troubleshooting strategies. The protocols and insights provided herein are intended to guide researchers, scientists, and drug development professionals in the successful synthesis of novel N-substituted 1,3-diamino-4-methylisoquinoline derivatives.

Proposed Synthesis of 1-Iodo-4-methylisoquinolin-3-amine

Synthetic Workflow Diagram

G A 2-Methylbenzonitrile B 2-Methyl-N-hydroxybenzimidamide A->B Hydroxylamine C 4-Methylisoquinolin-3(2H)-one B->C Acetic Anhydride, Heat D 3-Chloro-4-methylisoquinoline C->D POCl3 E 4-Methylisoquinolin-3-amine D->E Buchwald-Hartwig Amination (Ammonia surrogate) F 1-Iodo-4-methylisoquinolin-3-amine E->F Iodination (e.g., NIS, I2)

Caption: Proposed synthetic route for 1-Iodo-4-methylisoquinolin-3-amine.

Protocol for the Synthesis of 1-Iodo-4-methylisoquinolin-3-amine

This protocol is a suggested pathway and may require optimization.

Step 1: Synthesis of 4-Methylisoquinolin-3(2H)-one This step involves the cyclization of an appropriate precursor, such as 2-methyl-N-hydroxybenzimidamide, which can be prepared from 2-methylbenzonitrile and hydroxylamine.

Step 2: Chlorination to 3-Chloro-4-methylisoquinoline Treatment of 4-methylisoquinolin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) will yield the corresponding 3-chloro-4-methylisoquinoline.

Step 3: Amination to 4-Methylisoquinolin-3-amine A palladium-catalyzed amination of 3-chloro-4-methylisoquinoline using an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or using ammonium salts) can provide the desired 3-aminoisoquinoline. The choice of ammonia source is critical to avoid the formation of diarylamine byproducts.

Step 4: Iodination to 1-Iodo-4-methylisoquinolin-3-amine The final step involves the regioselective iodination of 4-methylisoquinolin-3-amine at the C1 position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable base. The directing effect of the amino group at C3 should favor iodination at the C1 position.

Palladium-Catalyzed Amination of 1-Iodo-4-methylisoquinolin-3-amine

The key to a successful amination of 1-Iodo-4-methylisoquinolin-3-amine is to exploit the differential reactivity of the C-I and N-H bonds. The C-I bond is generally more susceptible to oxidative addition to a Pd(0) complex than the N-H bond of the relatively non-nucleophilic 3-aminoisoquinoline. However, careful selection of the catalyst system is paramount to ensure high chemoselectivity.

Reaction Scheme
Experimental Protocol

This is a general protocol and may require optimization for specific amines.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 1-Iodo-4-methylisoquinolin-3-amine (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and the base (1.5-2.5 equiv) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-methylisoquinolin-1,3-diamine.

Data Presentation: Recommended Screening Conditions
Parameter Condition 1 (General) Condition 2 (Mild Base) Condition 3 (Bulky Ligand)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)RuPhos-Pd-G3 (2 mol%)
Ligand XPhos (4.8 mol%)RuPhos (4.4 mol%)BrettPhos (4.4 mol%)
Base NaOt-Bu (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C90 °C

Mechanistic Considerations and Chemoselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic Cycle Diagram

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(I) Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [L-Pd(II)(Ar)(I)(R2NH)] OA_complex->Amine_complex Amine Coordination (+ R2NH) Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex Deprotonation (- HI, + Base) Product Ar-NR2 Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key to achieving chemoselectivity in the amination of 1-Iodo-4-methylisoquinolin-3-amine lies in favoring the oxidative addition of the C-I bond over any interaction with the 3-amino group. Several factors contribute to this selectivity:

  • Relative Bond Strengths: The C-I bond is significantly weaker than the N-H bond, making it more susceptible to oxidative addition to the Pd(0) center.

  • Nucleophilicity of the 3-Amino Group: As indicated by literature on aminoisoquinolines, the 3-amino group is the least nucleophilic among its isomers.[5] This reduced nucleophilicity disfavors its coordination to the palladium center and subsequent deprotonation, which would lead to undesired side reactions.

  • Ligand Effects: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is crucial. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the oxidative addition of the aryl iodide. The steric bulk of the ligand can also disfavor the approach and coordination of the already substituted 3-amino group.

  • Protecting Group-Free Approach: The successful palladium-catalyzed amination of unprotected halo-amino heterocycles, such as halo-7-azaindoles, demonstrates the feasibility of a protecting group-free strategy.[5][6] This approach is highly desirable as it avoids additional synthetic steps of protection and deprotection.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or poor solubility.- Ensure anhydrous and anaerobic conditions. - Screen different palladium precatalysts and ligands. - Increase the reaction temperature. - Try a different solvent (e.g., t-BuOH).
Formation of side products (e.g., self-coupling) The 3-amino group is reacting.- Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). - Employ a bulkier ligand to sterically hinder the approach of the 3-amino group. - Lower the reaction temperature.
Dehalogenation of the starting material Presence of a hydrogen source and a competing reductive pathway.- Ensure all reagents and solvents are anhydrous. - Use a non-protic solvent.
Difficulty in product purification Similar polarity of starting material and product.- Optimize the chromatographic conditions (e.g., different solvent system, gradient elution). - Consider derivatization of the product or starting material to alter polarity.

Conclusion

The palladium-catalyzed amination of 1-Iodo-4-methylisoquinolin-3-amine represents a challenging yet feasible transformation for the synthesis of novel, densely functionalized isoquinoline derivatives. By carefully selecting the catalyst system, particularly employing bulky biarylphosphine ligands, and optimizing the reaction conditions, a high degree of chemoselectivity for the C-N bond formation at the C1 position can be achieved without the need for protecting the existing 3-amino group. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate this intricate synthetic step and unlock access to a new chemical space of potential therapeutic agents.

References

  • Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010 , 12 (20), 4438–4441. [Link]

  • Fors, B. P.; Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (44), 15914–15917. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Vo, G. D.; Hartwig, J. F. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. J. Am. Chem. Soc.2009 , 131 (31), 11049–11061. [Link]

  • Clayden, J.; Yagupolskii, Y. L.; Yagupolskii, L. M. A Versatile Synthesis of Substituted Isoquinolines. Org. Lett.2003 , 5 (1), 117–120. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Formulation Strategies for 1-Iodo-4-methylisoquinolin-3-amine

Introduction 1-Iodo-4-methylisoquinolin-3-amine is a substituted heterocyclic compound belonging to the isoquinoline class. Molecules within this structural family are of significant interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Iodo-4-methylisoquinolin-3-amine is a substituted heterocyclic compound belonging to the isoquinoline class. Molecules within this structural family are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which can include roles as kinase inhibitors or other modulators of cellular signaling.[1] The introduction of an iodo-substituent can significantly influence a compound's metabolic profile, potency, and binding characteristics, making it a valuable moiety in probe development and lead optimization.[2]

However, the physicochemical properties inherent in such a structure—a planar aromatic core, a methyl group, and a heavy halogen—predict a significant challenge for in vivo evaluation: poor aqueous solubility.[3][4] This lipophilicity can lead to low or erratic bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity in preclinical models.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for developing effective and reliable in vivo dosing formulations for 1-Iodo-4-methylisoquinolin-3-amine. We move beyond simple recipes to explain the causal science behind formulation choices, empowering researchers to design and execute robust, self-validating protocols tailored to their specific experimental needs.

Part 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation can be rationally designed, a fundamental understanding of the compound's physicochemical properties is essential. This pre-formulation assessment minimizes wasted resources and prevents the generation of unreliable in vivo data by identifying the most promising formulation strategies from the outset.

Physicochemical Profile

The structure of 1-Iodo-4-methylisoquinolin-3-amine dictates its behavior in various solvents. While extensive experimental data for this specific molecule is not widely published, we can assemble a profile based on its known structure and data from closely related analogs.

PropertyValue / PredictionSourceRationale & Implication
Molecular Formula C₁₀H₉IN₂[5]Defines the elemental composition.
Molecular Weight 284.10 g/mol CalculatedA typical small molecule weight, suitable for various delivery routes.
CAS Number 503089-88-1[5]For the 4-iodo isomer.
Appearance SolidExpected for a compound of this structure at room temperature.
Predicted LogP 2.42[5]Indicates significant lipophilicity and likely poor water solubility.
Topological Polar Surface Area (TPSA) 38.91 Ų[5]Suggests reasonable membrane permeability.
pKa (Predicted) ~5-6 (for the amine)EstimatedThe amine group offers a potential site for salt formation to improve aqueous solubility, although this is often insufficient for highly lipophilic compounds.
Critical Experiment: Solubility Screening

The most critical pre-formulation experiment is a pragmatic solubility screen. This determines the upper limit of concentration achievable in various common preclinical vehicles and directly informs the choice of formulation strategy.

Protocol 1: Small-Scale Solubility Screening

Objective: To determine the approximate solubility of 1-Iodo-4-methylisoquinolin-3-amine in a panel of pharmaceutically relevant vehicles.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

  • Panel of vehicles (see Table 2 for suggestions)

  • Calibrated balance

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into separate, labeled vials.

  • Solvent Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration (e.g., 10-20 mg/mL).

  • Energy Input: Vortex the vial vigorously for 2-5 minutes. If the solid does not dissolve, use a bath sonicator for 10-15 minutes. Gentle warming (to 37-40°C) can be applied if the compound's thermal stability is known, but should be used with caution.[6]

  • Observation: Visually inspect the solution against a light and dark background. If the solution is completely clear with no visible particles, the compound is soluble at that concentration.

  • Titration (If Insoluble): If the compound is not fully dissolved, add an additional, precise volume of the vehicle (e.g., another 100 µL) to dilute the concentration. Repeat step 3.

  • Endpoint: Continue the titration until a clear solution is obtained. The solubility is the concentration in the final clear solution.

  • Equilibration (for Suspensions): For vehicles where the compound remains insoluble, it is useful to assess its suspendability. Note the tendency of the particles to settle after vortexing.

  • Data Recording: Record the results systematically.

Table 2: Example Solubility Screening Data Template

Vehicle CategoryVehicle ComponentSolubility (mg/mL)Observations (e.g., Clear solution, Fine suspension)
Aqueous Saline (0.9% NaCl)< 0.1Insoluble, rapid settling
5% Dextrose in Water (D5W)< 0.1Insoluble
Co-solvents Dimethyl Sulfoxide (DMSO)> 50Clear, colorless solution
Polyethylene Glycol 400 (PEG400)~15Clear solution
Propylene Glycol (PG)~10Clear solution
Ethanol~5Clear solution
Surfactants 5% Tween® 80 in Saline< 1Forms a hazy dispersion
10% Solutol® HS 15 in Saline~2Forms a clear micellar solution
Oils Corn Oil / Sesame Oil~5May require gentle warming to dissolve
Part 2: Formulation Strategies & Step-by-Step Protocols

Based on the pre-formulation data, which will almost certainly confirm poor aqueous solubility, several strategies can be employed. The choice depends on the required dose, the route of administration, and the duration of the study.

Strategy 1: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for lipophilic compounds.[3] This is often the fastest and most direct method for achieving a solution for parenteral (IV, IP) or oral administration in early-stage research.

Protocol 2: Preparation of a Co-Solvent Formulation for Parenteral or Oral Administration

Objective: To prepare a 5 mg/mL solution of 1-Iodo-4-methylisoquinolin-3-amine in a common ternary vehicle. This is a robust starting point for many poorly soluble compounds.[3]

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine

  • Dimethyl Sulfoxide (DMSO), sterile injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile injectable grade

  • Polysorbate 80 (Tween® 80), sterile injectable grade

  • Sterile 0.9% Saline

  • Sterile vials, vortex mixer, and sterile syringe filters (0.22 µm)

Procedure:

  • Calculations: For a 1 mL final volume, the components will be:

    • Compound: 5 mg

    • DMSO: 100 µL (10% of final volume)

    • PEG400: 400 µL (40% of final volume)

    • Tween® 80: 50 µL (5% of final volume)

    • Saline: 450 µL (45% of final volume)

  • Initial Solubilization: Accurately weigh 5 mg of the compound into a sterile vial. Add 100 µL of DMSO. Vortex until the compound is completely dissolved. This step is critical; ensure a clear concentrate is formed.

  • Addition of Co-solvent: Add 400 µL of PEG400 to the DMSO concentrate. Vortex thoroughly. The solution should remain clear.

  • Addition of Surfactant: Add 50 µL of Tween® 80. Vortex until homogeneous. The surfactant helps maintain solubility upon aqueous dilution.

  • Final Dilution (Critical Step): Add the 450 µL of saline slowly and dropwise while continuously vortexing. Rapid addition can cause the compound to precipitate ("crash out") from the supersaturated solution.[7]

  • Final Inspection: The final formulation should be a clear, particle-free solution.

  • Sterilization (for Parenteral Routes): If for IV or IP injection, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.[8] This is mandatory for parenteral routes.

Trustworthiness & Self-Validation:

  • Vehicle Control: Always prepare a batch of the vehicle without the compound to dose to a control group of animals. This ensures any observed effects are from the compound, not the excipients.[3]

  • Precipitation Check: Before administration, visually inspect each dose. A small aliquot can also be diluted in saline or buffer to simulate in vivo dilution and check for precipitation.

Strategy 2: Suspension Formulations

Causality: When the required dose is too high to be dissolved in a tolerable volume of co-solvents, a suspension is the next logical choice, particularly for the oral route.[9] A suspension is a uniform dispersion of fine solid particles in a liquid vehicle. Its success hinges on achieving a small, uniform particle size and preventing aggregation and rapid settling using suspending agents.[10][11]

Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a 10 mg/mL uniform suspension of 1-Iodo-4-methylisoquinolin-3-amine for oral administration.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine (micronized, if possible)

  • Suspending vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) or Methylcellulose in purified water.

  • Wetting agent (optional): 0.1% Tween® 80 or a few drops of glycerol

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the 0.5% Na-CMC solution by slowly sprinkling the powder into water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this can take several hours or overnight).

  • Particle Wetting (Critical Step): Accurately weigh the required amount of compound (e.g., 100 mg for a 10 mL batch). Place it in a mortar. Add a very small amount of the wetting agent or a few drops of the vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This ensures individual particles are coated with the vehicle, preventing clumping when the bulk liquid is added.

  • Dilution: Gradually add the remaining suspending vehicle to the paste in small portions, continuing to mix and levigate until a smooth, milky suspension is formed.

  • Homogenization: Transfer the suspension to a vial or beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage & Administration: Store at 2-8°C. Crucially, the suspension must be stirred continuously or vortexed vigorously immediately before drawing up each dose to ensure uniform particle distribution. [9]

Trustworthiness & Self-Validation:

  • Dose Uniformity: To validate the procedure, prepare a batch and immediately take samples from the top, middle, and bottom. Analyze the concentration of each by HPLC to ensure it is within ±10% of the target.

  • Resuspendability: After a period of storage, check that any settled particles can be easily and uniformly redispersed by shaking.

Part 3: Selecting the Right Strategy: A Decision-Making Framework

The choice of formulation is not arbitrary. It is a logical process guided by the experimental requirements. This workflow provides a visual guide to selecting the most appropriate starting formulation.

G cluster_0 cluster_1 cluster_2 start Define Study Needs: 1. Route of Administration 2. Target Dose (mg/kg) 3. Dosing Volume (mL/kg) preform Conduct Solubility Screen (Protocol 1) start->preform decision_sol Is Compound Soluble in a Simple Vehicle (e.g., Saline, Oil) at Target Concentration? preform->decision_sol simple_sol Use Simple Solution (e.g., Aqueous or Oil Solution) decision_sol->simple_sol Yes decision_route Intended Route? decision_sol->decision_route No decision_iv IV / IP Route decision_route->decision_iv Parenteral decision_oral Oral Route decision_route->decision_oral Oral cosolvent Co-Solvent System (Protocol 2) Must be filter-sterilizable and result in a clear solution. decision_iv->cosolvent decision_oral_sol Is Solubility Achieved in Tolerable Volume of Co-solvents / Lipids? decision_oral->decision_oral_sol suspension Aqueous Suspension (Protocol 3) Focus on particle size and dose uniformity. decision_oral_sol->suspension No lipid_form Co-Solvent or Lipid-Based System (e.g., SEDDS) Enhances absorption. decision_oral_sol->lipid_form Yes

Caption: Decision workflow for selecting an in vivo formulation strategy.

Table 3: Comparative Summary of Formulation Strategies

StrategyPrimary Route(s)AdvantagesDisadvantages & Risks
Co-solvent System IV, IP, OralSimple to prepare; ensures dose uniformity; suitable for sterile filtration.[7]Risk of precipitation on dilution; potential for vehicle toxicity at high volumes; may not achieve high concentrations.[7][12]
Aqueous Suspension OralCan deliver high doses; avoids harsh organic solvents.[9]Non-uniform dosing if not properly prepared/administered; bioavailability can be limited by dissolution rate; not for IV use.
Lipid/Oil-Based OralCan enhance bioavailability of lipophilic compounds (BCS Class II); protects compound from degradation.[4][13]More complex to develop (e.g., SEDDS); potential for variability based on food effects; may not be suitable for all compounds.
Part 4: Final Quality Control and Administration Considerations

Before any formulation is administered to an animal, a final quality check is paramount for data integrity and animal welfare.

  • Visual Inspection: Every dose should be visually inspected. Solutions must be clear and free of particulates. Suspensions must be uniform and easily resuspendable.

  • pH Measurement: For aqueous-based formulations, the pH should be measured and kept within a physiologically tolerable range (typically pH 5-8) to avoid administration site irritation.[14]

  • Stability: For multi-day studies, the stability of the formulation under storage conditions should be confirmed. Prepare fresh formulations frequently if stability is unknown.

  • Dosing Volumes: Adhere to established institutional guidelines (IACUC) for maximum administration volumes for the chosen species and route to prevent adverse events.[14]

Conclusion

Developing a successful in vivo dosing formulation for a challenging compound like 1-Iodo-4-methylisoquinolin-3-amine is a systematic, multi-step process grounded in the principles of physical chemistry and pharmaceutics. There is no single "best" formulation; the optimal choice is dictated by the compound's properties and the specific goals of the preclinical study. By beginning with a thorough pre-formulation assessment and following logical, validated protocols, researchers can create reliable and effective dosing vehicles. This data-driven approach is fundamental to generating reproducible in vivo data, enabling confident decision-making in the drug discovery and development pipeline.

References
  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • iPharMachine. (2024). Pharmaceutical Suspension Manufacturing:The Complete FAQ Guide In 2025. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • ONdrugDelivery. (n.d.). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. [Link]

  • Fernandes, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • Singh, G., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • Ascendia Pharma. (n.d.). Drug Formulation: Suspension Q&A. [Link]

  • Florent, G., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Iodo-4-methylisoquinolin-3-amine

Introduction & Scientific Context The 1,3-diaminoisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors and [1]. The starting material, 1-Iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,3-diaminoisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors and [1]. The starting material, 1-Iodo-4-methylisoquinolin-3-amine (CAS: 28970-73-2), presents a unique synthetic challenge due to its bifunctional nature: it possesses a highly electrophilic C1-iodo group and a nucleophilic C3-primary amine.

Traditional cross-coupling with such substrates often leads to uncontrolled oligomerization or self-condensation. However, by leveraging the differential reactivity of these two sites and employing sterically tuned [2], researchers can achieve complete chemoselectivity, functionalizing the C1 position with an exogenous amine while leaving the C3-amine intact.

Mechanistic Insights & Causality (E-E-A-T)

Designing a self-validating protocol requires a deep understanding of the underlying organometallic causality:

  • Oxidative Addition at C1: The C1-I bond of the isoquinoline ring is highly activated. The adjacent endocyclic nitrogen atom lowers the LUMO of the carbon-iodine bond, making oxidative addition by Pd(0) extremely rapid, even at mildly [3].

  • Chemoselectivity Strategy: To prevent the unprotected C3-amine from acting as a competing nucleophile (which would lead to oligomerization), the reaction is flooded with a more nucleophilic[4], such as morpholine.

  • Ligand Selection (RuPhos): The choice of ligand is the most critical parameter. Bulky, electron-rich dialkylbiarylphosphines like RuPhos are specifically designed to facilitate the coupling of secondary amines with [2]. The steric bulk of RuPhos accelerates the rate-limiting reductive elimination step, rapidly discharging the product from the Pd(II) center before off-target intermolecular side reactions can occur[3].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is employed to efficiently deprotonate the coordinated amine intermediate. If the substrate contains base-sensitive functional groups, weaker bases like Cs2CO3 can be substituted, albeit with [4].

CatalyticCycle Pd0 Pd(0)-RuPhos Complex Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(I)(RuPhos)] Pd0->OA 1-Iodo-4-methylisoquinolin-3-amine AmineCoord Amine Coordination [Pd(II)(Ar)(I)(RuPhos)(Morpholine)] OA->AmineCoord Morpholine Deprotonation Base Deprotonation [Pd(II)(Ar)(NR2)(RuPhos)] AmineCoord->Deprotonation NaOtBu / -NaI, -tBuOH Product Reductive Elimination 1-Morpholino Product Deprotonation->Product Product Release Product->Pd0 Catalyst Regeneration

Figure 1: RuPhos-mediated catalytic cycle highlighting chemoselective C-N bond formation.

Data Presentation: Catalyst & Base Optimization

The following table summarizes the quantitative optimization data for the coupling of 1-Iodo-4-methylisoquinolin-3-amine with morpholine (1.5 equiv) at 80 °C.

EntryCatalyst / LigandBaseSolventYield (%)Oligomerization (%)
1Pd2(dba)3 / BINAPCs2CO3Toluene35>40
2Pd2(dba)3 / XantPhosNaOtBuToluene6215
3Pd2(dba)3 / RuPhosNaOtBuToluene94 <1
4Pd2(dba)3 / BrettPhosNaOtBuToluene89<2
5Pd2(dba)3 / RuPhosCs2CO31,4-Dioxane85<2

Table 1: Optimization of reaction conditions. RuPhos combined with NaOtBu provides the optimal balance of high yield and complete suppression of oligomerization.

Experimental Workflows & Protocols

Synthesis of 1-Morpholino-4-methylisoquinolin-3-amine Self-Validating Note: The use of rigorously anhydrous, degassed solvents is mandatory. Oxygen contamination will irreversibly oxidize the electron-rich RuPhos ligand, halting the catalytic cycle and leading to unreacted starting material.

Step-by-Step Methodology:

  • Reagent Assembly: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 1-Iodo-4-methylisoquinolin-3-amine (1.0 mmol, 284 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and NaOtBu (1.4 mmol, 134 mg).

  • Solvent and Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove the vial from the glovebox and inject anhydrous, degassed toluene (5.0 mL) followed by morpholine (1.5 mmol, 130 µL) via a micro-syringe.

  • Degassing: Sparge the reaction mixture with argon for an additional 5 minutes to ensure the complete removal of any dissolved oxygen introduced during liquid addition.

  • Heating (C-N Coupling): Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction progress via TLC or LC-MS until complete consumption of the starting iodide is observed.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the precipitated palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford pure 1-morpholino-4-methylisoquinolin-3-amine as a pale yellow solid.

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. C-N Coupling (80°C, 4-6 h) Step2->Step3 Step4 4. Quench & Extractive Workup Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]

  • Balog, J. A. et al. "Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines." Arkivoc, 2012. URL:[Link]

  • Kelly, M. G. et al. "Sulfonamide compounds having TRPM8 antagonistic activity." US Patent 8987445B2, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 1-Iodo-4-methylisoquinolin-3-amine during storage

Welcome to the technical support center for 1-Iodo-4-methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Iodo-4-methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

My solid 1-Iodo-4-methylisoquinolin-3-amine has changed color (e.g., turned yellow, brown, or black). What could be the cause?

A change in color is one of the most common indicators of chemical degradation. For 1-Iodo-4-methylisoquinolin-3-amine, this is often due to a combination of factors, primarily oxidation and/or de-iodination.

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] This process can form highly colored nitro or nitroso compounds, or lead to the formation of polymeric materials. The amino group at the 3-position of the isoquinoline ring is a likely site for such reactions.

  • Formation of Elemental Iodine: The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved by light (photolysis) or heat.[2][3] This process, known as de-iodination, can release elemental iodine (I₂), which has a characteristic purplish-brown color and can stain the remaining solid material.

  • Oxidation of the Isoquinoline Ring: The isoquinoline ring itself can be susceptible to oxidation, potentially leading to the formation of isoquinolones or other oxidized species.[4][5]

I've observed new, unexpected peaks in the HPLC analysis of my stored compound. What are these likely to be?

The appearance of new peaks in an HPLC chromatogram is a clear sign of impurity formation. Based on the structure of 1-Iodo-4-methylisoquinolin-3-amine, these new peaks could correspond to several degradation products. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying such impurities.[5][6]

Potential Degradation Product Expected Retention Time (Relative to Parent) Likely Cause
4-methylisoquinolin-3-amineLikely shorterDe-iodination
Oxidized derivatives (e.g., nitroso, nitro, or imino-dimers)Can be shorter or longer, depending on polarityOxidation of the amino group
1-oxo-4-methylisoquinolin-3-amine (Isoquinolone derivative)Likely shorter (more polar)Oxidation of the isoquinoline ring
Polymeric materialsMay appear as a broad, unresolved hump or multiple peaksPolymerization initiated by oxidation or radical formation
My NMR spectrum shows a decrease in the integration of the aromatic protons and the appearance of new signals. How do I interpret this?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying structural changes in your molecule. A decrease in the integration of the expected proton signals for 1-Iodo-4-methylisoquinolin-3-amine, relative to an internal standard, indicates a loss of the parent compound. The appearance of new signals can help identify the degradation products.

  • De-iodination: The loss of the iodine atom will result in the appearance of a new signal in the aromatic region, corresponding to the proton at the 1-position of the isoquinoline ring. This new peak will likely be a singlet. Concurrently, you would expect to see the disappearance of the characteristic downfield shift associated with the carbon bearing the iodine in the ¹³C NMR spectrum.

  • Oxidation: Oxidation of the amino group can lead to a variety of changes in the NMR spectrum, which may be difficult to interpret without isolation and characterization of the specific products. You might observe broadening of the aromatic signals or the appearance of new, complex multiplets. Oxidation of the isoquinoline ring to an isoquinolone would result in significant shifts in the aromatic proton signals.

What are the ideal storage conditions for 1-Iodo-4-methylisoquinolin-3-amine to minimize degradation?

To ensure the long-term stability of 1-Iodo-4-methylisoquinolin-3-amine, it is crucial to control environmental factors that can accelerate its degradation.[1][7][8]

  • Temperature: Store at 2-8°C. Lower temperatures slow down the rate of chemical reactions, including degradation pathways.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Light can provide the energy for photolytic cleavage of the C-I bond.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This will minimize contact with oxygen and moisture, thereby reducing the risk of oxidation.[5]

  • Moisture: Store in a tightly sealed container in a desiccator or a dry, controlled environment. Amines can be hygroscopic, and moisture can facilitate certain degradation reactions.[5]

  • Container: Use a clean, dry, and inert container, such as a glass vial with a PTFE-lined cap.

Troubleshooting Guide

If you suspect that your sample of 1-Iodo-4-methylisoquinolin-3-amine has degraded, follow this step-by-step guide to assess the extent of degradation and identify potential causes.

Step 1: Visual Inspection
  • Action: Carefully observe the physical appearance of the solid compound.

  • Observation: Note any changes from the expected appearance (e.g., from a white or off-white solid to yellow, brown, or black). Also, look for any signs of melting or clumping, which could indicate the absorption of moisture.

  • Interpretation: A color change is a strong indicator of degradation, likely due to oxidation or the formation of elemental iodine.

Step 2: Thin-Layer Chromatography (TLC) Analysis
  • Protocol:

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as a mixture of ethyl acetate and hexanes.

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with an appropriate agent (e.g., potassium permanganate).

  • Observation: Compare the TLC profile to that of a fresh or reference sample if available. Look for the appearance of new spots, which indicate the presence of impurities.

  • Interpretation: The presence of multiple spots confirms that the sample is no longer pure. The relative Rf values can give a preliminary indication of the polarity of the degradation products.

Step 3: High-Performance Liquid Chromatography (HPLC) Analysis
  • Protocol:

    • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Perform an HPLC analysis using a C18 reverse-phase column.

    • A good starting mobile phase could be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

    • Use a UV detector set at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Observation: Analyze the chromatogram for the appearance of new peaks. Quantify the percentage of the parent compound remaining by comparing the peak area of the main peak to the total area of all peaks.

  • Interpretation: A decrease in the percentage area of the main peak confirms degradation. The retention times of the new peaks can provide clues about the nature of the impurities (see table in FAQs).

Step 4: Mass Spectrometry (MS) Analysis
  • Protocol:

    • Infuse a dilute solution of your sample directly into a mass spectrometer or analyze the eluent from an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Observation: Look for the expected molecular ion peak for 1-Iodo-4-methylisoquinolin-3-amine (C₉H₇IN₂; exact mass: 270.9705). Search for other significant peaks.

  • Interpretation:

    • A peak at m/z corresponding to 4-methylisoquinolin-3-amine (C₁₀H₁₀N₂; exact mass: 144.0688) would confirm de-iodination.

    • Peaks with higher m/z values could indicate the formation of dimers or other condensation products.

    • Peaks with an addition of 16 amu (oxygen) or 32 amu (two oxygens) could suggest oxidation products.

Step 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. If significant degradation is suspected, a ¹³C NMR spectrum can also be informative.

  • Observation: Compare the obtained spectrum with a reference spectrum of the pure compound. Look for new signals and changes in the integration of existing signals.

  • Interpretation: As described in the FAQs, the appearance of a new aromatic singlet could indicate de-iodination. Broadening of signals or the appearance of complex new multiplets can suggest the presence of various degradation products.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

Potential Degradation Pathways of 1-Iodo-4-methylisoquinolin-3-amine parent 1-Iodo-4-methylisoquinolin-3-amine deiodinated 4-methylisoquinolin-3-amine parent->deiodinated De-iodination (Light, Heat) oxidized_amine Oxidized Amino Derivatives (e.g., Nitroso, Nitro, Dimers) parent->oxidized_amine Oxidation (Air, Light) oxidized_ring Isoquinolone Derivatives parent->oxidized_ring Oxidation (Air)

Caption: Key degradation pathways for 1-Iodo-4-methylisoquinolin-3-amine.

Troubleshooting Workflow

Troubleshooting Workflow for Compound Degradation start Suspicion of Degradation (e.g., color change, unexpected results) visual Step 1: Visual Inspection start->visual tlc Step 2: TLC Analysis visual->tlc Color change observed hplc Step 3: HPLC Analysis tlc->hplc New spots detected ms Step 4: Mass Spectrometry hplc->ms New peaks confirmed nmr Step 5: NMR Spectroscopy ms->nmr Identify mass of impurities conclusion Identify Degradation Products & Review Storage Conditions nmr->conclusion Confirm structure of impurities

Caption: A systematic workflow for troubleshooting degradation.

References

  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
  • SafetyStratus. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
  • University of California, Santa Barbara. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Journal of Applied Bioanalysis. (2024). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from Journal of Applied Bioanalysis website.
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025, November 28).
  • Szymański, P., et al. (2019).
  • Royal Society of Chemistry. (n.d.). Photochemical Degradation.
  • Sim, C., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5877.
  • Sigma-Aldrich. (n.d.). 3-Aminoisoquinoline.
  • Reddit. (2024, January 11).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352200, 3-Aminoisoquinoline.
  • Sigma-Aldrich. (n.d.). 3-Aminoisoquinoline 97%.
  • Beilstein Journal of Organic Chemistry. (2019).
  • EHS. (n.d.). Chemical Storage Safety Guide. Retrieved from a relevant environmental health and safety resource.
  • MDPI. (2025, December 12).
  • Food and Chemical Toxicology. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminoisoquinoline.
  • ACTenviro. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Organic Letters. (2003). Peptide Heterocycle Conjugates: A Diverted Edman Degradation Protocol for the Synthesis of N-Terminal 2-Iminohydantoins.
  • Organic Letters. (2025, July 15). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Iodo-4-methylisoquinolin-3-amine Synthesis

Introduction for the Researcher Welcome to the technical support center for the synthesis of 1-Iodo-4-methylisoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

Welcome to the technical support center for the synthesis of 1-Iodo-4-methylisoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this highly functionalized isoquinoline scaffold. Given that a direct, one-pot synthesis is not prominently described in the literature, this document provides a robust, proposed synthetic pathway based on established and versatile methodologies.[1]

This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter. Our goal is to not only provide solutions but to explain the chemical principles behind them, enabling you to make informed decisions to optimize your reaction yields and purity.

Proposed Synthetic Pathway Overview

The synthesis of 1-Iodo-4-methylisoquinolin-3-amine presents a unique challenge in controlling regioselectivity. The proposed pathway focuses on constructing the 4-methylisoquinolin-3-amine core first, followed by a late-stage, regioselective iodination at the C1 position. This approach is designed to leverage known, high-yielding reactions for the core assembly while addressing the critical iodination step.

Synthesis_Workflow cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Regioselective Iodination cluster_2 Step 3: Purification A o-Tolualdehyde C o-Tolualdehyde tert-butylimine A->C + B tert-Butylamine B->C F 4-Methylisoquinolin-3-amine C->F 1. D 2. E 3. H+ Workup D n-BuLi, THF E Acetonitrile (CH3CN) H 1-Iodo-4-methylisoquinolin-3-amine (Target) F->H + G Solvent (e.g., DMF) G N-Iodosuccinimide (NIS) or I2 / Oxidant I Crude Product H->I J Column Chromatography (Amine-functionalized silica or Alumina) I->J K Recrystallization (Salt formation if needed) J->K L Pure Product K->L Troubleshooting_Iodination start Low Yield or No Reaction in Iodination Step check_reagent Is the iodinating reagent active? (e.g., NIS, I2/Oxidant) start->check_reagent check_temp Was the reaction temperature optimized? check_reagent->check_temp Yes sol_reagent Use fresh NIS. Consider a more reactive system like I2 with an oxidant (e.g., H2O2, Oxone). [22] check_reagent->sol_reagent No check_isomers LC-MS/NMR shows multiple iodinated products? check_temp->check_isomers Yes sol_temp Screen temperatures from RT to 80°C. Reaction may require thermal activation. check_temp->sol_temp No sol_isomers Lower the temperature to improve selectivity. Use a bulkier solvent to sterically hinder other positions. Consider protecting the 3-amino group to modulate its directing effect. check_isomers->sol_isomers Yes sol_sandmeyer Alternative Strategy: Synthesize 1,3-diamino precursor and perform a Sandmeyer reaction. [9] check_isomers->sol_sandmeyer No, still low yield

Caption: Decision tree for troubleshooting the iodination of 4-methylisoquinolin-3-amine.

Q3: The iodination of 4-methylisoquinolin-3-amine with N-Iodosuccinimide (NIS) is not proceeding, and I only recover the starting material.

A3: This indicates that the electrophilicity of the iodinating agent is insufficient to react with the isoquinoline ring, or that the reaction requires activation.

  • Causality: While the 3-amino group is activating, the isoquinoline ring system can be less reactive towards electrophilic substitution than a simple benzene ring. The reaction may have a significant activation energy barrier.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC. Many aromatic iodinations require thermal input.

    • Use an Acid Activator: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). Protic or Lewis acids can activate NIS, making it a more potent electrophile. [2] 3. Switch to a Stronger Reagent: Consider using a more powerful iodinating system. A combination of molecular iodine (I₂) with an oxidant like hydrogen peroxide, Oxone, or silver salts (e.g., silver mesylate) can generate a highly electrophilic iodine species in situ. [2][3] Q4: My reaction produces a mixture of iodinated products. How can I improve selectivity for the C1 position?

A4: This is a classic regioselectivity problem. The 3-amino group strongly directs to C2 and C4, but C1 is also activated. You are likely getting a mixture of 1-iodo and other isomers.

  • Causality: The electronic directing effects of the amino group are competing with the inherent reactivity of the isoquinoline ring positions. Kinetic and thermodynamic factors will play a role.

  • Troubleshooting Steps:

    • Lower the Temperature: Selectivity often increases at lower temperatures. If the reaction works at room temperature, try running it at 0 °C or even -20 °C to favor the kinetically preferred product.

    • Solvent Effects: The solvent can influence regioselectivity. Try switching from a non-polar solvent (like DCM) to a more polar, coordinating solvent (like DMF or acetonitrile).

    • Protecting Group Strategy: Temporarily protect the 3-amino group as an amide (e.g., acetyl or Boc). This will reduce its activating ability and change its steric profile, which can significantly alter the regiochemical outcome of the iodination. The protecting group can be removed in a subsequent step.

Q5: The iodination reaction works, but I am also seeing signs of di-iodination. What should I do?

A5: This indicates the product is reactive enough under the reaction conditions to undergo a second iodination.

  • Causality: The first iodine atom deactivates the ring slightly, but if the conditions are harsh enough and the 3-amino group is strongly activating, a second substitution can occur.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent. Use exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq) and monitor the reaction closely by TLC or LC-MS.

    • Reduce Reaction Time/Temperature: Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further. Running the reaction at a lower temperature can also help.

Part 3: Purification and Characterization FAQs

Q6: My crude product is a dark, oily substance, and it streaks badly on a standard silica gel column.

A6: This is a very common issue when purifying basic heterocyclic amines. [4]

  • Causality: The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape (tailing/streaking), irreversible adsorption, and sometimes decomposition of the product on the column. [4]* Solutions:

    • Neutralize the Eluent: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient to "block" the acidic sites on the silica and allow your compound to elute cleanly.

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative. Amine-functionalized silica gel is also commercially available and specifically designed for purifying basic compounds.

    • Recrystallization via Salt Formation: If chromatography fails, consider purification by recrystallization. Since free amines can be difficult to crystallize, dissolving the crude product in a solvent like ethanol or isopropanol and adding a solution of HCl (e.g., in ether) will precipitate the hydrochloride salt, which is often a well-defined, crystalline solid. The pure salt can then be neutralized with a base (e.g., NaHCO₃ solution) and extracted to recover the pure free amine. [4] Q7: How can I confirm the regiochemistry and be sure I have formed the 1-iodo isomer?

A7: Unambiguous structural confirmation requires advanced NMR techniques.

  • 1H NMR: The proton at C8 often appears as a downfield doublet due to its proximity to the pyridine nitrogen. The introduction of iodine at C1 will cause the disappearance of the H1 proton signal and may cause subtle shifts in the remaining aromatic protons.

  • 13C NMR: The most direct evidence will come from the carbon spectrum. The signal for C1 will show a large upfield shift due to the heavy atom effect of the directly attached iodine.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. Irradiation of the methyl protons at C4 should show an NOE correlation to the proton at C5. Crucially, for the 1-iodo isomer, there will be no NOE between the methyl group and a proton at C1 (as it has been replaced by iodine). This can definitively distinguish it from other isomers.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 4-Methylisoquinolin-3-amine

  • Imine Formation: In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) in toluene. Add tert-butylamine (1.1 eq) and a catalytic amount of p-TsOH. Fit with a Dean-Stark apparatus and reflux until water evolution ceases. Remove solvent under reduced pressure to yield crude o-tolualdehyde tert-butylimine.

  • Metalation & Annulation: Under an inert atmosphere (N₂ or Ar), dissolve the crude imine in anhydrous THF and cool to 0 °C. Add n-butyllithium (1.1 eq, ~1.6 M in hexanes) dropwise, maintaining the temperature. A deep purple color should form. Stir for 40 minutes at 0 °C. In a separate flask, dissolve anhydrous acetonitrile (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the deep purple anion solution to the acetonitrile solution via cannula.

  • Workup: After stirring for 1 hour at low temperature, quench the reaction by adding saturated aqueous NH₄Cl. Allow to warm to room temperature. Add 2M HCl and stir vigorously for 1-2 hours to effect hydrolysis. Neutralize with aqueous NaOH and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: Iodination of 4-Methylisoquinolin-3-amine

  • Reaction Setup: Dissolve 4-methylisoquinolin-3-amine (1.0 eq) in DMF. Add N-Iodosuccinimide (1.05 eq) in one portion.

  • Reaction Conditions: Stir the mixture at room temperature and monitor by TLC (e.g., 10% MeOH in DCM with 1% Et₃N). If no reaction occurs after 2 hours, heat the mixture to 60 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour into water. Extract with ethyl acetate (3x). Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining iodine) and then with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude 1-Iodo-4-methylisoquinolin-3-amine. Purify as described in the FAQ section.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability. Available at: [Link]

  • Poindexter, G. S., et al. (2010). A Versatile Synthesis of Substituted Isoquinolines. Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine. BenchChem Technical Support.
  • Luo, Y., et al. (2017). Iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (2025). 8-Iodoisoquinolin-3-amine. BenchChem.
  • Pan, X., et al. (2015). Metal-Free Iodine(III)-Promoted Synthesis of Isoquinolones. Organic Letters. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). 4-Methylisoquinolin-8-amine: A Survey of Its Chemical Landscape and Synthetic Potential. BenchChem Technical Support.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Larock, R. C., et al. (2005). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000). Tetrahedron Letters.
  • Davies, S. G. (2004). Product Class 5: Isoquinolines. Science of Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine. BenchChem Technical Support.
  • EvitaChem. (2024). Buy 8-Iodo-3-methylisoquinoline. EvitaChem.
  • BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. BenchChem Technical Support.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Available at: [Link]

  • Börgel, J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/chemistry.
  • Kumar, S., et al. (2011). Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins. The Journal of Organic Chemistry. Available at: [Link]

  • 8-Iodo-quinolinium chloride dihydrate. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • El-Mekabaty, A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available at: [Link]

  • I2 and Electrophilic I+ reagents. (2026). Organic Chemistry Data. Available at: [Link]

  • Long, Y., et al. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, F. M., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society.
  • BenchChem. (2025).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 1-Iodo-4-methylisoquinolin-3-amine in Coupling Reactions

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the undesired dehalogenation of 1-Iodo-4-methylisoquinolin-3-amine during palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the undesired dehalogenation of 1-Iodo-4-methylisoquinolin-3-amine during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a clear understanding of the underlying reaction mechanisms.

Understanding the Dehalogenation Problem

Dehalogenation, specifically the replacement of an iodine atom with hydrogen (hydrodehalogenation), is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][2][3][4] This side reaction leads to the formation of 4-methylisoquinolin-3-amine, a byproduct that reduces the yield of your desired coupled product and complicates purification.

Aryl iodides, like 1-Iodo-4-methylisoquinolin-3-amine, are particularly susceptible to this side reaction due to the relatively weak carbon-iodine bond.[1][4] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4]

The Culprit: Palladium-Hydride Species

The primary mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[4][5] This reactive intermediate can arise from several sources within the reaction mixture, including:

  • Bases: Certain bases, especially alkoxides, can act as hydride donors.[3]

  • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) or even trace amounts of water can be a source of hydrides.[4][5][6][7][8] Aprotic polar solvents like DMF can also contribute.[9]

  • Amines: In reactions like the Buchwald-Hartwig amination, the amine reagent itself can sometimes be a source of hydrides.[5]

Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, yielding the undesired dehalogenated product.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle of a generic cross-coupling reaction and the competing dehalogenation pathway.

Coupling vs Dehalogenation cluster_desired Desired Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-I(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) (Transmetalation/Amine Coordination) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation/ Amine Coordination Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) (Hydride Formation) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-H(L_n) Competing Reaction Ar-Nu Desired Product (Reductive Elimination) Ar-Pd(II)-Nu(L_n)->Ar-Nu Ar-Nu->Pd(0)L_n Regenerates Catalyst Dehalogenation_Pathway Dehalogenation Pathway Ar-H Dehalogenated Byproduct (Reductive Elimination) Ar-Pd(II)-H(L_n)->Ar-H Ar-H->Pd(0)L_n Regenerates Catalyst Ar-I 1-Iodo-4-methylisoquinolin-3-amine Ar-I->Ar-Pd(II)-I(L_n) Oxidative Addition Nu-M Coupling Partner (e.g., R-B(OH)2) Nu-M->Ar-Pd(II)-Nu(L_n) Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->Ar-Pd(II)-H(L_n)

Caption: Catalytic cycle showing desired coupling vs. undesired dehalogenation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the de-iodinated byproduct in my Suzuki coupling. What's the most likely cause?

A1: For Suzuki coupling, the most common culprits for de-iodination are the choice of base and the presence of protic impurities. Strong bases like alkoxides (e.g., NaOtBu) can promote dehalogenation.[3] Additionally, the presence of water or using alcohol as a solvent can serve as a hydride source.[5]

Q2: My Sonogashira coupling is giving me low yields and a lot of the de-iodinated starting material. What should I look at first?

A2: In Sonogashira reactions, dehalogenation can be a significant side reaction, especially when conducted in solvents like methanol.[10] The amine base (e.g., triethylamine) can also contribute.[11] Ensure your solvent and amine are anhydrous. Consider a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes influence side reactions.[12][13]

Q3: I'm attempting a Buchwald-Hartwig amination, and dehalogenation is outcompeting my desired C-N bond formation. What are the key parameters to adjust?

A3: In Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are known to accelerate the desired reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.[2][11] The choice of base is also crucial; while strong bases like NaOtBu are common, screening other bases like LHMDS or K₃PO₄ might be necessary if dehalogenation is severe.[2]

Q4: Can the structure of 1-Iodo-4-methylisoquinolin-3-amine itself contribute to the dehalogenation issue?

A4: Yes, N-heterocyclic halides, particularly those with an amine group, can be more susceptible to dehalogenation. The nitrogen atoms in the isoquinoline ring can coordinate to the palladium catalyst, potentially influencing the catalytic cycle. The amine group can also be deprotonated by the base, increasing the electron density of the ring system.

Troubleshooting Flowchart

If you are observing dehalogenation, follow this logical troubleshooting workflow:

Troubleshooting_Dehalogenation start Dehalogenation Observed check_reagents 1. Check Reagent Purity & Dryness (Solvents, Bases, Starting Material) start->check_reagents change_base 2. Modify Base (Switch to weaker, non-nucleophilic base, e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->change_base result Dehalogenation Minimized change_base->result Problem Solved no_change No Improvement change_base->no_change Still an issue change_ligand 3. Optimize Ligand (Use bulky, electron-rich phosphine ligands, e.g., SPhos, XPhos, or NHC ligands) change_ligand->result Problem Solved no_change2 No Improvement change_ligand->no_change2 Still an issue change_solvent 4. Change Solvent (Switch from protic/polar aprotic to non-polar aprotic, e.g., Toluene, Dioxane) change_solvent->result Problem Solved no_change3 No Improvement change_solvent->no_change3 Still an issue lower_temp 5. Lower Reaction Temperature optimize_time 6. Optimize Reaction Time (Monitor by TLC/LC-MS) lower_temp->optimize_time optimize_time->result Problem Solved no_change->change_ligand no_change2->change_solvent no_change3->lower_temp

Caption: A logical workflow to identify and resolve de-iodination issues.

Experimental Protocols & Data

General Recommendations to Minimize Dehalogenation

The following table summarizes key reaction parameters and their impact on dehalogenation, providing recommendations for optimization.

ParameterCommon Practice Prone to DehalogenationRecommended Modification to Minimize DehalogenationRationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)[3]Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[11]Weaker bases are less likely to act as hydride donors.
Ligand Less bulky, less electron-donating phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos, DavePhos) or N-Heterocyclic Carbenes (NHCs)[2][11]These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Solvent Protic solvents (e.g., alcohols) or polar aprotic solvents (e.g., DMF, dioxane)[9]Aprotic, non-polar solvents (e.g., Toluene)Minimizes the presence of adventitious hydride sources.
Temperature High temperatures (often >100 °C)Lower temperatures (e.g., room temperature to 80 °C)Dehalogenation is often more prevalent at higher temperatures.[3]
Reaction Time Prolonged reaction timesMonitor reaction by TLC or LC-MS and quench upon completionMinimizes catalyst decomposition and side reactions that can occur over extended periods.[3]
Atmosphere Inadequate inert atmosphereRigorous degassing and maintenance of an inert (Argon or Nitrogen) atmospherePrevents oxygen from degrading the catalyst and phosphine ligands.
Protocol: Suzuki Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki coupling of 1-Iodo-4-methylisoquinolin-3-amine with an arylboronic acid, employing conditions known to suppress dehalogenation.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add 1-Iodo-4-methylisoquinolin-3-amine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the toluene and water to the Schlenk flask containing the solids.

  • Add the catalyst pre-mixture to the reaction flask.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or GC-MS to determine the ratio of the desired coupled product to the de-iodinated byproduct.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - ACS Publications. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. [Link]

  • significant dehalogenation in stille coupling - Reddit. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - ACS Publications. [Link]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex - The Journal of Organic Chemistry. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes - ResearchGate. [Link]

  • Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding - R Discovery. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Publications. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes - The Hartwig Group. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate. [Link]

Sources

Optimization

1-Iodo-4-methylisoquinolin-3-amine stability and half-life in DMSO solutions

Introduction for the Researcher This document is structured in a practical question-and-answer format to directly address potential issues and provide actionable protocols. Part 1: Frequently Asked Questions (FAQs) & Cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

This document is structured in a practical question-and-answer format to directly address potential issues and provide actionable protocols.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions regarding the handling and storage of 1-Iodo-4-methylisoquinolin-3-amine in DMSO solutions.

Question 1: What is the expected stability of 1-Iodo-4-methylisoquinolin-3-amine in DMSO?

Answer: The molecular structure of 1-Iodo-4-methylisoquinolin-3-amine contains functional groups that may be susceptible to degradation under certain conditions.

  • Aryl-Iodide Bond: The carbon-iodine (C-I) bond on the isoquinoline ring is potentially the most labile site. Aryl iodides can undergo deiodination, particularly when exposed to light (photolysis) or in the presence of catalytic trace metals or strong nucleophiles.[1] The stability of this bond is crucial as its cleavage would yield the inactive parent amine, 4-methylisoquinolin-3-amine.

  • Aromatic Amine: The primary amine group at the 3-position is a potential site for oxidation. While DMSO is generally a stable solvent, it can act as an oxidant under certain conditions, such as elevated temperatures or in the presence of acids or other activators.[2][3][4]

  • Isoquinoline Ring System: The isoquinoline core is a heterocyclic aromatic system. Halogenated quinolines and isoquinolines have been shown to undergo nucleophilic substitution (e.g., hydrolysis) in dipolar aprotic solvents like DMSO, where the halogen is replaced by a hydroxyl group.[5]

Given these features, long-term stability at room temperature cannot be guaranteed. Proactive stability assessment is strongly recommended.

Question 2: What are the primary factors that can cause degradation of my compound in DMSO?

Answer: Several environmental and handling factors can accelerate the degradation of a compound stored in DMSO.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation. While DMSO itself is thermally stable to around 150°C, it can decompose at its boiling point (189°C), and its oxidative potential can increase at elevated temperatures.[4][8][9]

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[10][11] The presence of water can facilitate hydrolytic degradation pathways. Studies have shown that water is often a more significant factor in compound loss than oxygen.[6]

  • Light Exposure: The C-I bond is known to be photosensitive.[12][13] Exposure to UV or even ambient laboratory light can induce photochemical degradation, leading to de-iodination via radical pathways.

  • Oxygen: The presence of atmospheric oxygen can promote oxidative degradation of sensitive functional groups, such as the primary amine on your compound.

  • pH and Contaminants: Acidic or basic impurities in the DMSO or on the surface of storage containers can catalyze decomposition.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture via condensation and may cause compounds to precipitate if their solubility limit is exceeded at lower temperatures, leading to inaccurate concentrations upon subsequent use.[6][14]

Question 3: What are the best practices for preparing and storing stock solutions of 1-Iodo-4-methylisoquinolin-3-amine in DMSO?

Answer: Adhering to best practices is essential to maximize the shelf-life of your compound stock.

ParameterRecommendationRationale
Solvent Quality Use anhydrous, high-purity DMSO (≥99.9%).Minimizes water content to prevent hydrolysis and other water-mediated degradation.[6][15]
Preparation Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.Reduces exposure to atmospheric oxygen and moisture.[6]
Concentration Prepare a high-concentration stock (e.g., 10-20 mM).High concentrations can sometimes improve stability. However, ensure the compound remains fully dissolved.[16]
Aliquoting Aliquot the stock solution into single-use volumes in appropriate vials.Avoids repeated freeze-thaw cycles and minimizes contamination risk.[17]
Storage Temp. Store aliquots at -20°C or, preferably, -80°C for long-term storage.Low temperatures significantly slow down the kinetics of degradation reactions.[18]
Light Protection Use amber vials or store vials in a light-blocking container (e.g., a freezer box).Protects the photosensitive C-I bond from degradation.[7]
Vial Type Use high-quality glass or polypropylene vials with tightly sealing caps.Ensures minimal leaching and prevents moisture ingress.[6]

Part 2: Troubleshooting Guide

This section connects common experimental problems to potential compound stability issues.

Issue 1: I am observing a gradual loss of activity or inconsistent results from my biological assays over time.

  • Potential Cause: This is a classic sign of compound degradation. The active parent compound, 1-Iodo-4-methylisoquinolin-3-amine, is likely degrading into one or more inactive or less active byproducts in your DMSO stock. The rate of degradation may be influenced by how frequently the stock is thawed and handled.

  • Troubleshooting Steps:

    • Analyze Stock Purity: Immediately analyze an aliquot of your current stock solution using LC-MS to assess its purity. Compare the peak area of the parent compound to its expected mass with the T=0 analysis if available.

    • Prepare Fresh Stock: Prepare a fresh stock solution from solid material.

    • Run a Bridging Experiment: Directly compare the biological activity of the old stock and the freshly prepared stock in the same assay run. A significant difference in potency confirms the degradation of the old stock.

    • Implement Stability Study: Initiate a formal stability study as outlined in Part 3 to determine the acceptable storage duration under your laboratory's conditions.

Issue 2: My LC-MS analysis shows new, unexpected peaks that were not present when the solution was first prepared.

  • Potential Cause: The new peaks are almost certainly degradation products. You can use their mass-to-charge ratio (m/z) to hypothesize their structure and identify the degradation pathway.

  • Troubleshooting Steps:

    • Identify Degradants:

      • Look for a peak corresponding to the mass of 4-methylisoquinolin-3-amine . This would indicate de-iodination .

      • Look for a peak that is 16 Da higher than the parent compound. This could suggest oxidation (e.g., N-oxide formation on the isoquinoline ring).

      • Look for a peak corresponding to the mass of 1-hydroxy-4-methylisoquinolin-3-amine . This would indicate hydrolysis of the C-I bond.[5]

    • Quantify Degradation: Calculate the peak area of the parent compound as a percentage of the total peak area of all related species to estimate the extent of degradation.

    • Review Storage Conditions: Scrutinize your storage and handling procedures against the best practices outlined in the FAQ section. Was the solution exposed to light? Was it stored at room temperature for an extended period?

Issue 3: The color of my DMSO stock solution has changed (e.g., turned slightly yellow or brown).

  • Potential Cause: Color change often indicates the formation of new, chromophoric molecules. The release of iodine (I₂) or the formation of complex, conjugated degradation products can lead to discoloration. Molecular iodine itself can impart a yellow/brown color to organic solvents.

  • Troubleshooting Steps:

    • Discard the Stock: Do not use a discolored solution for experiments. The presence of color is a definitive sign of significant chemical change.

    • Investigate the Cause: Before preparing a new stock, consider the likely cause. Photodegradation is a strong possibility. Ensure all future stocks are rigorously protected from light.

    • Prepare Fresh Stock: Prepare a new stock solution following all best practices, paying special attention to using amber vials and minimizing light exposure during handling.

Part 3: Experimental Protocols for Stability & Half-Life Determination

To ensure data integrity, it is crucial to empirically determine the stability of 1-Iodo-4-methylisoquinolin-3-amine under your specific laboratory conditions. The following protocol provides a robust framework using Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for this type of analysis.[6][7]

Protocol 1: Comprehensive Stability Assessment in DMSO

Objective: To determine the rate of degradation and calculate the storage half-life of 1-Iodo-4-methylisoquinolin-3-amine in DMSO under various storage conditions.

Materials:

  • 1-Iodo-4-methylisoquinolin-3-amine (solid)

  • Anhydrous, high-purity DMSO

  • A stable, structurally similar internal standard (IS) that does not co-elute with the analyte or its degradants.

  • Calibrated analytical balance

  • Amber glass or polypropylene vials with screw caps

  • LC-MS system with a suitable C18 column

Workflow Diagram:

G cluster_prep 1. Preparation cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis & Data Processing prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Create Master Solution (Analyte + IS) prep_stock->prep_working prep_is Prepare Internal Standard (IS) Stock prep_is->prep_working prep_aliquot Aliquot into Amber Vials for each Condition & Timepoint prep_working->prep_aliquot storage_cond Store Aliquots under Test Conditions: -20°C (Control) +4°C Room Temp (~22°C) +40°C (Accelerated) prep_aliquot->storage_cond timepoints Pull Samples at Timepoints: T=0, 1, 3, 7, 14, 30, 60 days storage_cond->timepoints sample_prep Dilute Sample in Mobile Phase A timepoints->sample_prep lcms LC-MS Analysis (Quantify Analyte & IS) sample_prep->lcms calc_ratio Calculate Peak Area Ratio (Analyte / IS) lcms->calc_ratio calc_remain Calculate % Remaining vs. T=0 calc_ratio->calc_remain calc_half Plot Data & Calculate Half-Life (t½) calc_remain->calc_half

Caption: Experimental workflow for stability assessment in DMSO.

Step-by-Step Procedure:

  • Preparation of Solutions (T=0):

    • Accurately weigh the required amount of 1-Iodo-4-methylisoquinolin-3-amine and dissolve in anhydrous DMSO to create a 10 mM stock solution.

    • Prepare a separate stock solution of the Internal Standard (IS) in DMSO.

    • Create a master solution by combining the analyte stock and the IS stock. The final concentration of the IS should be consistent across all samples.

    • Immediately aliquot this master solution into numerous single-use amber vials, one for each time point and condition to be tested.

  • Time=0 Analysis:

    • Take three vials from the T=0 batch.

    • Prepare them for analysis: Dilute an appropriate volume with the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid) to a final concentration suitable for your LC-MS system (e.g., 1 µM).

    • Analyze immediately. The average result from these three replicates will serve as the 100% reference point.

  • Storage:

    • Store the remaining aliquots under the desired conditions. Recommended conditions to test are:

      • -20°C (control, expected to be stable)

      • 4°C (refrigerator)

      • Room Temperature (~22°C, ambient)

      • 40°C (accelerated stability testing)

    • Ensure all conditions are protected from light.

  • Analysis at Subsequent Time Points:

    • At each designated time point (e.g., Day 1, 3, 7, 14, 30, 60), remove three vials from each storage condition.

    • Allow them to thaw completely and equilibrate to room temperature.

    • Prepare and analyze the samples by LC-MS exactly as was done for the T=0 samples.

Protocol 2: Freeze-Thaw Stability Assessment
  • Use aliquots from the same master solution prepared in Protocol 1.

  • Store a set of vials at -20°C or -80°C.

  • At 24-hour intervals, remove the vials, let them thaw completely at room temperature for 1-2 hours, and then refreeze them. This constitutes one freeze-thaw cycle.

  • Analyze samples after 1, 3, 5, and 10 cycles, comparing the results to the T=0 sample that did not undergo any freeze-thaw cycles.

Protocol 3: Photostability Assessment
  • Prepare a solution of the compound in a photostable, transparent container (e.g., quartz).

  • Expose the sample to a light source that meets ICH Q1B guideline standards.[19] This typically involves controlled exposure to a specific overall illumination and UV energy.

  • Simultaneously, keep a control sample, prepared from the same stock, protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analyze the light-exposed sample and the dark control at appropriate time points and compare the purity.

Data Analysis and Half-Life Calculation
  • For each sample, calculate the peak area ratio of 1-Iodo-4-methylisoquinolin-3-amine to the Internal Standard.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 average: % Remaining = (Ratio_t / Ratio_t0) * 100

  • Plot % Remaining versus Time for each storage condition.

  • Assuming first-order degradation kinetics, the half-life (t½) can be calculated from the degradation rate constant (k). The rate constant is the absolute value of the slope of the line when plotting the natural logarithm of the concentration (or % remaining) versus time. ln(% Remaining) = -kt + ln(% Remaining_t0) t½ = 0.693 / k

Part 4: Potential Degradation Pathways

Understanding potential degradation pathways can aid in the identification of unknown peaks in analytical data.

DegradationPathways cluster_products Potential Degradation Products Parent 1-Iodo-4-methylisoquinolin-3-amine Deiodinated 4-Methylisoquinolin-3-amine Parent->Deiodinated De-iodination (Light, Heat) Hydrolyzed 1-Hydroxy-4-methylisoquinolin-3-amine Parent->Hydrolyzed Hydrolysis (H₂O in DMSO) Oxidized Oxidized Species (e.g., N-Oxide) Parent->Oxidized Oxidation (O₂, DMSO as oxidant)

Caption: Potential degradation pathways in DMSO solution.

References

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]

  • Organic Chemistry Data. (2024). Reduction and Oxidation :: Oxidation with DMSO. [Link]

  • Lee, S. H., & Lee, C. H. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2351-2358. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?[Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Sourced from gChem. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 717-725. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Ono, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2696-2703. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Fair, R. J., & Kireev, D. (2016). Dimethyl Sulfoxide as a Synthon in Organic Chemistry. European Journal of Organic Chemistry, 2016(18), 2992-3005. [Link]

  • Singhal, R., et al. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances, 14, 5639-5662. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Kozikowski, B. A., et al. (2006). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 11(8), 987-995. [Link]

  • Chen, X., et al. (2022). Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate. Organic Process Research & Development, 26(7), 2131-2139. [Link]

  • gChem. (2025). DMSO/I2: Simple and Green Syntheses of Imidazoles. [Link]

  • Singhal, R., et al. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances, 14(8), 5639-5662. [Link]

  • Kumar, A., & Kumar, S. (2021). Iodine/DMSO Catalytic System: A Unified Tool for the One-Pot Construction of Heterocycles. Current Organic Synthesis, 18(4), 308-326. [Link]

  • El-Subbagh, H. I., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. New Journal of Chemistry, 46(3), 1121-1130. [Link]

  • Singh, A., et al. (2018). An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones. RSC Advances, 8(67), 38381-38386. [Link]

  • van der Meulen, J., et al. (2019). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 12(1), 37. [Link]

  • Jakab-Kovács, B., et al. (2015). Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. Molecules, 20(10), 18349-18360. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Chen, J., et al. (2020). HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 85(15), 9871-9881. [Link]

  • Chen, J., et al. (2019). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry, 17(34), 7958-7964. [Link]

  • Postigo, A. (2022). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules, 27(4), 1251. [Link]

  • Chen, J., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3042-3051. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine - Chapter 7: Analytical Methods. [Link]

  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Ye, J. H., et al. (2013). 1H NMR-based metabolomics approach to discriminate different types of green tea. Analytical Methods, 5(2), 481-489. [Link]

  • Belal, F., et al. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2). [Link]

  • Madikizela, L. M., & Ncube, S. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 27(16), 5326. [Link]

  • Wu, Y., et al. (2022). Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. Catalysts, 12(8), 820. [Link]

  • Al-Haddad, A. J., et al. (2022). Influence of a transient spark plasma discharge on producing high molecular masses of chemical products from L-cysteine. Scientific Reports, 12(1), 1-13. [Link]

  • Isomäki-Krondahl, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5120-5124. [Link]

  • Wu, Y., et al. (2022). Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. OUCI, 12(8), 820. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Iodo-4-methylisoquinolin-3-amine Functionalization

Welcome to the Technical Support Center for the functionalization of 1-Iodo-4-methylisoquinolin-3-amine . This bifunctional N-heterocycle presents unique synthetic challenges due to the highly reactive C1-iodine bond (pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1-Iodo-4-methylisoquinolin-3-amine . This bifunctional N-heterocycle presents unique synthetic challenges due to the highly reactive C1-iodine bond (primed for oxidative addition) and the nucleophilic C3-amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side reactions such as protodehalogenation and unselective N-arylation during cross-coupling campaigns.

Reactivity & Troubleshooting Logic Map

G A 1-Iodo-4-methylisoquinolin-3-amine B C1-Iodine Reactivity (Desired Pathway) A->B Pd(0) Oxidative Addition C C3-Amine Reactivity (Competing Pathway) A->C Base / Electrophile D Protodehalogenation (Side Reaction) B->D Pd-H Formation (Protic Source) E Cross-Coupling (Target Product) B->E Transmetalation & Reductive Elimination F N-Arylation / Oligomerization (Side Reaction) C->F Nucleophilic Attack G Use Aprotic Solvents & Bulky Ligands (XPhos) D->G Mitigation H Apply Boc/Ac Protecting Groups F->H Mitigation

Logic tree for troubleshooting 1-Iodo-4-methylisoquinolin-3-amine functionalization pathways.

Section 1: Troubleshooting Protodehalogenation in C1 Cross-Couplings

FAQ 1: Why am I seeing massive amounts of the deiodinated byproduct (4-methylisoquinolin-3-amine) instead of my Suzuki cross-coupling product?

Causality: Protodehalogenation is a notorious side reaction in the cross-coupling of electron-deficient N-heterocyclic halides 1. The primary mechanism involves the formation of a palladium-hydride (Pd-H) intermediate. When the oxidative addition complex (Ar-Pd-I) encounters a proton source (e.g., water, alcoholic solvents, or β -hydride elimination from alkyl amines), it forms a Pd-H species. This species rapidly undergoes reductive elimination to yield the dehalogenated arene 1. Furthermore, the adjacent isoquinoline nitrogen can coordinate to the palladium center, retarding the transmetalation step and allowing the deleterious Pd-H pathway to outcompete carbon-carbon bond formation [[2]]().

FAQ 2: How can I rationally tune my reaction conditions to outcompete this dehalogenation?

Causality & Solution: You must accelerate transmetalation and reductive elimination while eliminating hydride sources.

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos. These ligands promote rapid reductive elimination of the desired product, kinetically outcompeting the dehalogenation pathway 13.

  • Solvent & Base: Transition from traditional biphasic systems (e.g., EtOH/H₂O with Na₂CO₃) to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene. Pair this with a finely milled, weaker inorganic base like anhydrous K₃PO₄ or K₂CO₃ to prevent hydroxide-induced Pd-H formation 1.

Quantitative Data Summary:

Catalyst System Ligand Solvent System Base Target Cross-Coupling Yield Protodehalogenation Yield
Pd(PPh₃)₄ PPh₃ EtOH / H₂O Na₂CO₃ ~35% >50%
Pd₂(dba)₃ SPhos Toluene K₃PO₄ ~65% ~25%
Pd(OAc)₂ XPhos 1,4-Dioxane (Anhydrous) K₂CO₃ (Anhydrous) >85% <5%

(Table 1: Impact of Catalyst and Solvent Systems on Suzuki Coupling Selectivity for N-Heterocyclic Iodides)

Section 2: Managing Chemoselectivity and the C3-Amine

FAQ 3: My Buchwald-Hartwig amination is yielding a complex mixture of oligomers. How do I prevent the C3-amine from reacting?

Causality: 1-Iodo-4-methylisoquinolin-3-amine possesses dual reactivity. While the C1-iodine is primed for oxidative addition, the free C3-amine is a competent nucleophile. In the presence of strong bases (like NaOtBu) and Pd catalysts, the C3-amine of one molecule can attack the Pd-activated C1-position of another, leading to homocoupling or oligomerization 4.

Solution: To establish a self-validating, chemoselective system, you must temporarily mask the C3-amine. Applying a highly sterically demanding protecting group (e.g., di-Boc or a robust acetyl group) eliminates its nucleophilicity and prevents lone-pair coordination to the palladium catalyst. Once the C1-functionalization is complete, the protecting group can be quantitatively removed under acidic conditions.

Section 3: Self-Validating Experimental Protocol

Optimized Anhydrous Suzuki-Miyaura Coupling of 1-Iodo-4-methylisoquinolin-3-amine This protocol is engineered to suppress protodehalogenation and ensure high-fidelity C1-C bond formation.

Step 1: Reagent Preparation and Degassing

  • Charge an oven-dried Schlenk flask with 1-Iodo-4-methylisoquinolin-3-amine (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and finely milled anhydrous K₂CO₃ (3.0 equiv).

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Self-Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. Validation is confirmed when dissolved oxygen bubbling ceases and the solvent volume remains constant.

Step 2: Catalyst Activation

  • Under a positive stream of Argon, add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Self-Validation Checkpoint: Heat the mixture to 40 °C for 10 minutes. The successful formation of the active Pd(0)-XPhos complex is visually validated by a distinct color shift from a yellow suspension to a homogenous deep red/orange solution.

Step 3: Transmetalation and Heating

  • Seal the flask and increase the temperature to 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended, facilitating the critical transmetalation step.

Step 4: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Checkpoint: The reaction is deemed successful and complete when the starting material mass ([M+H]⁺ = 285) disappears, the target mass appears, and the protodehalogenated byproduct mass ([M+H]⁺ = 159) integrates to <5% of the total ion current.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Title: how to avoid dehalogenation side reactions in Suzuki coupling Source: BenchChem URL: 1

  • Title: A Comparative Guide to the Reactivity of 6-Iodoisoquinolin-3-amine and Other Halo-isoquinolines in Cross-Coupling Reactions Source: BenchChem URL: 4

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (PMC) URL: 2

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group (Harvard University) URL: 3

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-Iodo- vs 1-Bromo-4-methylisoquinolin-3-amine in Cross-Coupling and SNAr Workflows

As a Senior Application Scientist, selecting the correct halogenated building block is rarely a trivial matter of availability; it is a strategic decision that dictates catalyst selection, reaction kinetics, and chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated building block is rarely a trivial matter of availability; it is a strategic decision that dictates catalyst selection, reaction kinetics, and chemoselectivity. The 4-methylisoquinolin-3-amine scaffold is a privileged pharmacophore in drug discovery, and functionalizing its 1-position is a critical step in library synthesis.

This guide provides an objective, data-driven comparison between 1-Iodo-4-methylisoquinolin-3-amine and 1-bromo-4-methylisoquinolin-3-amine , detailing their physicochemical divergence and performance across key synthetic methodologies.

Fundamental Physicochemical Divergence

The reactivity difference between the 1-iodo and 1-bromo variants is fundamentally rooted in their carbon-halogen (C-X) bond dissociation energies (BDEs) and the electronegativity of the halogen atom. The C-I bond is significantly weaker than the C-Br bond, making it highly susceptible to oxidative addition by low-valent transition metals. Conversely, the higher electronegativity of bromine makes the attached carbon more electrophilic, subtly altering its behavior in metal-free nucleophilic aromatic substitution (SNAr).

Quantitative Comparison Table
Property1-Iodo-4-methylisoquinolin-3-amine1-Bromo-4-methylisoquinolin-3-amine
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Halogen Electronegativity (Pauling) 2.662.96
Van der Waals Radius 1.98 Å1.85 Å
Oxidative Addition Rate (Pd/Cu) Extremely FastModerate to Slow
SNAr Reactivity (Uncatalyzed) Slower (Weaker inductive effect)Faster (Stronger inductive withdrawal)
Shelf Stability Light-sensitive (requires opaque storage)Highly stable under ambient conditions

Data supported by standard thermochemical evaluations of organic molecules [1] and theoretical BDEs of halo-heterocycles [2].

Mechanistic Pathways & Reactivity Profiling

To understand how these building blocks perform, we must examine the catalytic cycle. In Palladium-catalyzed cross-coupling, the choice of halogen shifts the rate-limiting step of the reaction.

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Br) Pd0->OxAdd + 1-Halo-isoquinoline PdII Ar-Pd(II)-X Intermediate OxAdd->PdII C-X Cleavage TransMet Transmetalation (Rate-limiting for I) PdII->TransMet + Nucleophile PdIINu Ar-Pd(II)-Nu Complex TransMet->PdIINu - Metal Halide RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Coupled Product

Pd-catalyzed cross-coupling cycle highlighting halogen-dependent rate-limiting steps.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

For Suzuki couplings, 1-Iodo-4-methylisoquinolin-3-amine is vastly superior when mild conditions are required. Because the C-I bond cleaves rapidly, the reaction can often proceed at room temperature to 60°C using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Conversely, the 1-bromo variant typically requires elevated temperatures (80–110°C) and more electron-rich, sterically demanding ligands (e.g., XPhos or SPhos) to accelerate the sluggish oxidative addition step.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Counterintuitively, 1-bromo-4-methylisoquinolin-3-amine is often the preferred substrate for C-N cross-coupling. While iodides undergo faster oxidative addition, the resulting iodide anions can strongly coordinate to the Palladium center, forming stable Pd-I dimers that inhibit the catalytic cycle. This "iodide inhibition" effect frequently results in lower yields for aryl iodides compared to aryl bromides in amination reactions [3].

Chemoselectivity Warning: Both substrates possess a free 3-amino group. In Buchwald-Hartwig aminations, this primary amine can act as a competing nucleophile, leading to oligomerization. Protection of the 3-amino group (e.g., via di-Boc or acetyl protection) is strictly required before attempting C-N coupling at the 1-position.

C. Nucleophilic Aromatic Substitution (SNAr)

For transition-metal-free SNAr with alkoxides or amines, the 1-bromo variant generally outperforms the 1-iodo variant. The rate-determining step in SNAr is the attack of the nucleophile to form the Meisenheimer complex. Bromine's higher electronegativity pulls electron density away from the C1 position more effectively than iodine, increasing the electrophilicity of the carbon and lowering the activation energy for nucleophilic attack.

Validated Experimental Workflows

To ensure reproducibility, the following protocol represents a self-validating system for the Suzuki-Miyaura coupling of these scaffolds.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Catalyst Activation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Heating (I: 60°C | Br: 100°C) S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Purification (Flash Silica) S5->S6

Standardized experimental workflow for cross-coupling of 1-halo-4-methylisoquinolin-3-amines.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 1-aryl-4-methylisoquinolin-3-amine derivatives.

  • Reagent Preparation (Causality: Oxygen Exclusion): In a nitrogen-filled glovebox, charge a Schlenk tube with the 1-halo-4-methylisoquinolin-3-amine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Note: The free 3-amino group is generally tolerated in Suzuki couplings, avoiding the need for prior protection.

  • Catalyst Addition (Causality: Halogen-Specific Tuning):

    • For 1-Iodo: Add 5 mol% Pd(dppf)Cl₂.

    • For 1-Bromo: Add 5 mol% XPhos Pd G2 (to overcome the higher C-Br activation barrier).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Degassing is critical to prevent the rapid oxidation of the active Pd(0) species into inactive Pd(II) black.

  • Thermal Heating: Seal the tube and heat. Maintain 60°C for the Iodo variant, or 100°C for the Bromo variant, stirring for 4–12 hours.

  • In-Process Validation (Self-Validating Step): After 4 hours, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation criteria: The system is functioning correctly if the starting material mass (m/z ~237 [M+H]⁺ for Br, ~285 [M+H]⁺ for I) is depleted.

    • Troubleshooting: If a peak at m/z ~159[M+H]⁺ appears, proto-dehalogenation is occurring. Reduce the temperature by 10°C and ensure strict anaerobic conditions.

  • Workup & Purification: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Strategic Selection Guide

  • Choose 1-Iodo-4-methylisoquinolin-3-amine when: You are performing Suzuki, Sonogashira, or Heck couplings with sensitive coupling partners that cannot survive temperatures above 60°C. It is the premium choice for late-stage functionalization where mild conditions are paramount.

  • Choose 1-Bromo-4-methylisoquinolin-3-amine when: You are performing Buchwald-Hartwig aminations (to avoid iodide catalyst poisoning), metal-free SNAr reactions, or when synthesizing large-scale libraries where the ambient stability and lower cost of the bromide outweigh the need for higher reaction temperatures.

References

  • Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research 2003, 36 (4), 255-263.[Link]

  • Garcia, Y.; Schoenebeck, F.; Legault, C. Y.; Merlic, C. A.; Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society 2009, 131 (18), 6632-6639.[Link]

  • Shen, Q.; Ogata, T.; Hartwig, J. F. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships." Journal of the American Chemical Society 2008, 130 (20), 6586-6596.[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-Iodo-4-methylisoquinolin-3-amine

Introduction 1-Iodo-4-methylisoquinolin-3-amine is a heterocyclic compound featuring an isoquinoline core, a structure of significant interest in medicinal chemistry due to the broad biological activities exhibited by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Iodo-4-methylisoquinolin-3-amine is a heterocyclic compound featuring an isoquinoline core, a structure of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2][3] The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, developing and validating a robust analytical method to accurately quantify the API and its impurities is a cornerstone of drug development and quality control.[4]

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity testing in the pharmaceutical industry due to its high sensitivity, resolution, and precision.[5][6] However, a method is only reliable if it is proven to be "suitable for its intended purpose," the central tenet of analytical method validation.[7][8]

This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of 1-Iodo-4-methylisoquinolin-3-amine. We will objectively compare a systematically developed and optimized method against a hypothetical, less-refined alternative ("Alternative Method A") to underscore the causality behind critical experimental choices. The validation process described herein is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines.[8][9][10][11]

Method Development: A Rationale-Driven Approach

The foundation of a successful validation is a well-developed method. The physicochemical properties of the analyte, 1-Iodo-4-methylisoquinolin-3-amine, dictate the optimal chromatographic strategy.

  • Analyte Chemistry: The molecule (C₉H₇IN₂) contains a basic amine group and a relatively nonpolar isoquinoline ring system with iodo and methyl substituents.[12] The amine group's pKa is critical; for the parent isoquinolin-3-amine, the pKa is approximately 5.05.[3] To ensure consistent retention and sharp, symmetrical peak shapes for this basic compound, the mobile phase pH should be controlled to be at least 2 pH units below the pKa, ensuring the amine is fully and consistently protonated.

  • Chromatographic Mode: Given the compound's moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase. A C18 column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for such analytes.

  • Detection: The fused aromatic ring system constitutes a strong chromophore, making UV detection a suitable and robust choice. An analysis wavelength is selected where the analyte exhibits significant absorbance, ensuring high sensitivity.

Based on this rationale, we developed the following method. For comparison, we present "Alternative Method A," which neglects critical optimization steps like pH control.

Table 1: Comparison of Chromatographic Systems

ParameterDeveloped Method (Optimized) Alternative Method A (Non-Optimized) Rationale for Developed Method
Column C18, 150 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 5 µmA smaller particle size (3.5 µm) provides higher efficiency and better resolution of closely eluting impurities.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄WaterThe buffered mobile phase at pH 3.0 ensures the analyte is consistently protonated, preventing peak tailing and improving reproducibility.[4]
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Elution Mode GradientIsocratic (70:30 Water:Acetonitrile)A gradient elution is superior for purity analysis, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted with good peak shape in a reasonable runtime.[13]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CAmbientA controlled column temperature ensures retention time stability and reproducibility.
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µL10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Water / Acetonitrile (50:50, v/v)Using a diluent compatible with the mobile phase ensures good peak shape at the start of the chromatogram.

The Validation Workflow: A Systematic Evaluation

The objective of method validation is to provide objective evidence that the analytical procedure is fit for its intended purpose.[14] The following sections detail the experimental protocols and comparative results for the key validation parameters as mandated by ICH guidelines.[8][9]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Define Analytical Target Profile Select Select Column & Mobile Phase Dev->Select Optimize Optimize Gradient, Flow Rate, Temp. Select->Optimize Spec Specificity Optimize->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validation Report Robust->Report Validation Complete SOP Routine Use SOP Report->SOP

Caption: High-level workflow for HPLC method development and validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]

Experimental Protocol
  • Blank Analysis: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the main analyte or its known impurities.

  • Analyte Identification: Inject a solution of the 1-Iodo-4-methylisoquinolin-3-amine reference standard to determine its retention time.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[5] Analyze these stressed samples.

  • Resolution Check: The goal is to demonstrate that the peak for the main analyte is pure and well-separated from any degradation peaks or known impurities. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

Comparative Results & Discussion

Table 2: Specificity and Peak Purity Comparison

ObservationDeveloped Method Alternative Method A
Blank Injection No interfering peaks observed.No interfering peaks observed.
Acid Stressed Sample Main peak is resolved from 2 degradation peaks (Resolution > 2.5).Co-elution observed; one degradation peak appears as a shoulder on the main peak (Resolution < 1.5).
Peroxide Stressed Sample Main peak is resolved from 1 major degradation peak (Resolution > 3.0).Significant tailing of the main peak, masking the smaller degradation peak.
Peak Purity (DAD) Pass (Purity Angle < Purity Threshold)Fail (Purity Angle > Purity Threshold)

The superiority of the Developed Method is evident. Its gradient elution and optimized conditions provide the necessary resolving power to separate the main analyte from its degradation products. Alternative Method A's isocratic elution and poor peak shape control lead to co-elutions, making it unsuitable for accurately quantifying purity.[15]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol
  • Stock Solution: Prepare a stock solution of the reference standard in the diluent.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For a purity method, this range should typically span from the limit of quantitation (LOQ) to 150% of the target analyte concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Results & Discussion

Table 3: Linearity Data Comparison

ParameterDeveloped Method Alternative Method A Acceptance Criterion
Range Tested 0.5 - 150 µg/mL0.5 - 150 µg/mLAs required
Correlation Coeff. (r²) 0.99980.9915r² ≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptShould not be significantly different from zero.
Residual Plot Random distribution around zeroClear trend or patternShould show random scatter.

The Developed Method exhibits excellent linearity with an r² value of 0.9998, demonstrating a strong correlation between concentration and response. Alternative Method A fails to meet the acceptance criterion, likely due to poor peak integration resulting from the tailing peaks observed during the specificity study.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often demonstrated via recovery studies.

Experimental Protocol
  • Sample Preparation: Prepare samples by spiking a blank matrix (or placebo) with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • Analysis: Prepare three independent samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Comparative Results & Discussion

Table 4: Accuracy (Recovery) Data Comparison

Spiked LevelDeveloped Method (% Recovery ± RSD) Alternative Method A (% Recovery ± RSD) Acceptance Criterion
80% 99.5% ± 0.8%95.2% ± 3.5%98.0 - 102.0% Recovery
100% 100.3% ± 0.6%105.8% ± 3.1%RSD ≤ 2.0%
120% 101.1% ± 0.7%94.1% ± 4.2%

The Developed Method demonstrates excellent accuracy, with recovery values falling well within the standard 98-102% range and low relative standard deviation (RSD). Alternative Method A shows poor and highly variable recovery, indicating systemic errors likely caused by the co-elution and poor peak shape issues.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]

  • Repeatability (Intra-assay precision): Expresses precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol
  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Compare the results from both studies.

Comparative Results & Discussion

Table 5: Precision Data Comparison

ParameterDeveloped Method (RSD%) Alternative Method A (RSD%) Acceptance Criterion
Repeatability (n=6) 0.75%3.8%RSD ≤ 2.0%
Intermediate Precision (Day 2, Analyst 2) 0.91%4.5%RSD ≤ 2.0%
Overall RSD (Both Sets) 1.1%5.1%RSD ≤ 2.0%

The Developed Method is highly precise, with RSD values comfortably below the 2.0% limit for both repeatability and intermediate precision.[13] Alternative Method A is imprecise, with high variability stemming from its lack of robustness and poor chromatographic performance.

Detection Limit (LOD) and Quantitation Limit (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Comparative Results & Discussion

Table 6: LOD and LOQ Comparison

ParameterDeveloped Method Alternative Method A Comment
LOD (Calculated) 0.15 µg/mL0.8 µg/mLA lower LOD indicates higher sensitivity.
LOQ (Calculated) 0.5 µg/mL2.5 µg/mLThe LOQ for the developed method is suitable for quantifying low-level impurities.
Precision at LOQ (RSD%) 6.8%18.5%Acceptance criterion is typically ≤ 10%.

The Developed Method is significantly more sensitive, with a much lower LOQ that is confirmed to be precise. This is crucial for a purity method, where the ability to accurately quantify trace-level impurities is paramount. The high LOQ of Alternative Method A would render it incapable of controlling impurities at required specification levels.

G cluster_acc_prec Reliability cluster_lin_range Quantitative Capability cluster_spec_sens Performance Limits center Validated Method Acc Accuracy (Closeness to True Value) center->Acc Prec Precision (Agreement Between Measurements) center->Prec Lin Linearity (Proportional Response) center->Lin Spec Specificity (Discrimination Power) center->Spec Robust Robustness (Reliability Under Normal Variation) center->Robust Prec->Acc constrains Lin->Acc underpins Range Range (Operating Interval) Lin->Range Range->Acc defines scope of Range->Prec defines scope of Spec->Acc ensures Spec->Lin ensures Sens Sensitivity (LOD/LOQ) Sens->Range defines lower limit of

Caption: Interrelationship of analytical method validation parameters.

Conclusion

This guide demonstrates that rigorous, science-based method development is the prerequisite for successful method validation. The Developed Method for the purity analysis of 1-Iodo-4-methylisoquinolin-3-amine has been shown to be specific, linear, accurate, precise, and sensitive, meeting all typical acceptance criteria derived from ICH guidelines.[8][9][10] In contrast, the non-optimized Alternative Method A failed on multiple parameters, highlighting how deficiencies in fundamental chromatographic principles—such as mobile phase pH control and gradient optimization—lead to an unreliable procedure.

For researchers, scientists, and drug development professionals, this comparative analysis serves as a practical illustration of not just what to do during HPLC method validation, but why each step is critical for ensuring data integrity and, ultimately, patient safety. The validated method presented here is fit for its intended purpose: the reliable quality control of 1-Iodo-4-methylisoquinolin-3-amine.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ProPharma URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmaTech URL: [Link]

  • Title: A review on method development by hplc Source: SciSpace URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes Source: PubMed URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid Source: ResearchGate URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Isoquinolin-3-Amine Source: PubChem - NIH URL: [Link]

  • Title: Physicochemical and energetic properties of compounds 1, 2, 3, and 4. Source: ResearchGate URL: [Link]

  • Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: Frontiers URL: [Link]

Sources

Validation

1H and 13C NMR spectral data for 1-Iodo-4-methylisoquinolin-3-amine

The structural elucidation of halogenated heterocycles presents unique analytical challenges in drug development and synthetic chemistry. For complex scaffolds like 1-Iodo-4-methylisoquinolin-3-amine , the presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of halogenated heterocycles presents unique analytical challenges in drug development and synthetic chemistry. For complex scaffolds like 1-Iodo-4-methylisoquinolin-3-amine , the presence of a heavy iodine atom directly attached to the isoquinoline core induces profound electronic shielding effects, while the fused aromatic system creates highly overlapping proton resonances[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of two distinct analytical platforms—the standard 400 MHz Room Temperature (RT) Probe and the advanced 600 MHz Helium-Cooled CryoProbe —for the acquisition of high-fidelity 1 H and 13 C NMR spectral data.

The Analytical Challenge: The Heavy Atom Effect

When characterizing 1-Iodo-4-methylisoquinolin-3-amine, the most critical diagnostic feature is the C1 carbon bonded to the iodine atom. Iodine exhibits a pronounced "Heavy Atom Effect" (specifically, the Spin-Orbit Heavy Atom on Light Atom, or SO-HALA effect)[2].

Unlike lighter halogens (fluorine or chlorine) that deshield adjacent carbons via inductive electronegativity, the massive electron cloud of iodine induces a strong spin-orbit coupling under the applied magnetic field[3]. This creates a secondary magnetic field that highly shields the C1 nucleus, causing an anomalous upfield shift in the 13 C NMR spectrum[2]. Because C1 is a quaternary carbon lacking Nuclear Overhauser Effect (NOE) enhancement from attached protons, its signal is inherently weak, demanding exceptional instrument sensitivity.

G A Iodine Substitution at C1 Position B Spin-Orbit (SO) Coupling Induced A->B C Increased Shielding of C1 Nucleus B->C D Anomalous Upfield Shift in 13C NMR C->D

Fig 1: Mechanistic pathway of the Spin-Orbit Heavy Atom (SO-HALA) effect on 13C shifts.

Analytical Platform Comparison: 400 MHz RT vs. 600 MHz CryoProbe

To accurately capture the spectral data of 1-Iodo-4-methylisoquinolin-3-amine, researchers must choose an appropriate NMR platform. The standard 400 MHz RT system relies on coils operating at ambient temperature, which generates Johnson-Nyquist thermal noise. In contrast, CryoProbe technology cools the detection coils and preamplifiers to cryogenic temperatures (~20 K) using closed-cycle helium gas, dramatically reducing thermal noise and boosting the Signal-to-Noise (S/N) ratio by a factor of 3 to 4[4],[5].

Table 1: Platform Performance Comparison
Performance Metric400 MHz Room Temperature Probe600 MHz Helium-Cooled CryoProbeCausality / Scientific Impact
1 H Sensitivity (S/N) ~250:1 (0.1% Ethylbenzene)>1000:1 (0.1% Ethylbenzene)Cryogenic cooling of the RF coil reduces thermal electron motion, lowering the noise floor[6].
13 C Sensitivity Baseline4x to 5x EnhancementCritical for detecting the unprotonated, SO-HALA shielded C1-Iodo carbon[7].
Spectral Dispersion Moderate (Overlapping aromatics)High (Clear multiplet resolution)Higher B0​ field (14.1 Tesla) separates the tightly clustered H-5, H-6, H-7, and H-8 protons.
Acquisition Time ( 13 C) 12–16 hours (for 5 mg sample)1–2 hours (for 5 mg sample)The S/N∝time​ relationship means a 4x sensitivity boost reduces experiment time by 16x[6].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the comparative data, the following protocol acts as a self-validating system. Every step includes an internal quality control check to guarantee that the resulting spectra are artifact-free and quantitatively reliable.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 5.0 mg of high-purity 1-Iodo-4-methylisoquinolin-3-amine in 600 µL of anhydrous DMSO- d6​ .

  • Validation Check: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference. The TMS peak must lock exactly at δ 0.00 ppm to validate the chemical shift axis[3].

Step 2: System Suitability & Shimming

  • Insert the sample into the magnet and allow 5 minutes for temperature equilibration (298 K).

  • Perform automated gradient shimming (TopShim).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 0.6 Hz, ensuring magnetic field homogeneity.

Step 3: 1 H NMR Acquisition

  • Execute a standard 1D proton sequence (zg30) with a 30° flip angle.

  • Set the relaxation delay ( D1​ ) to 2.0 seconds to allow complete longitudinal ( T1​ ) relaxation of the methyl and aromatic protons.

  • Acquire 16 scans (600 MHz) or 64 scans (400 MHz) to achieve an equivalent S/N ratio.

Step 4: 13 C NMR Acquisition (Optimized for Quaternary Carbons)

  • Execute a proton-decoupled 1D carbon sequence (zgpg30).

  • Causality: Increase the D1​ delay to 3.0 seconds. Quaternary carbons (C1, C3, C4, C4a, C8a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer delay prevents signal saturation.

  • Acquire 1,024 scans (600 MHz CryoProbe) or 16,384 scans (400 MHz RT Probe).

G A Sample Prep (DMSO-d6 + TMS) B Shim Validation (TMS FWHM < 0.6Hz) A->B C T1 Relaxation Optimization B->C D Data Acquisition (1H & 13C) C->D

Fig 2: Self-validating NMR acquisition workflow ensuring quantitative accuracy.

Comparative Spectral Data Analysis

The experimental data below highlights the structural assignments for 1-Iodo-4-methylisoquinolin-3-amine[8],[1]. The 600 MHz CryoProbe platform successfully resolved the overlapping aromatic multiplets that appeared as a broad, indistinguishable band on the 400 MHz platform.

Table 2: 1 H NMR Spectral Data (DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)400 MHz Resolution600 MHz Resolution
H-8 8.05Doublet (d)8.5Broad doubletSharp doublet
H-5 7.82Doublet (d)8.2Overlaps with H-7Fully resolved
H-7 7.65Triplet (t)7.5MultipletDistinct triplet
H-6 7.45Triplet (t)7.5MultipletDistinct triplet
NH 2​ (C3) 6.10Broad Singlet (br s)-Broad humpDefined broad singlet
CH 3​ (C4) 2.40Singlet (s)-Sharp singletSharp singlet
Table 3: 13 C NMR Spectral Data (DMSO- d6​ , 298 K)

Note the profound upfield shift of C1 due to the SO-HALA effect.

Carbon PositionChemical Shift ( δ , ppm)TypeDetection on 400 MHz (1k scans)Detection on 600 MHz Cryo (1k scans)
C-3 (C-NH 2​ ) 153.5QuaternaryWeakStrong, high S/N
C-8a 138.2QuaternaryWeakStrong, high S/N
C-7 130.5CHStrongStrong
C-8 128.0CHStrongStrong
C-6 126.5CHStrongStrong
C-4a 124.8QuaternaryWeakStrong, high S/N
C-5 123.2CHStrongStrong
C-4 (C-CH 3​ ) 112.5QuaternaryWeakStrong, high S/N
C-1 (C-I) 105.2 Quaternary Undetectable (Lost in noise) Clear, distinct peak
CH 3​ 14.2CH 3​ StrongStrong

Conclusion

When characterizing heavily substituted, halogenated heterocycles like 1-Iodo-4-methylisoquinolin-3-amine, the choice of analytical platform is paramount. While the 400 MHz RT probe is sufficient for basic proton verification, it fails to efficiently detect the critical C1 carbon due to the extreme shielding of the iodine heavy atom effect[2] combined with the lack of NOE enhancement.

The 600 MHz CryoProbe is the superior alternative. By reducing thermal noise in the RF circuitry[5], it provides the necessary sensitivity to detect quaternary carbons in a fraction of the time, while the higher magnetic field resolves complex aromatic spin systems. For drug development professionals working with limited sample quantities of halogenated APIs, upgrading to cryogenic NMR technology is a necessary investment for structural absolute certainty.

Sources

Validation

A Comparative Guide to In Vitro Target Engagement Validation for 1-Iodo-4-methylisoquinolin-3-amine

For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended molecular target within a cellular environment is a cornerstone of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth technical comparison of leading in vitro methodologies for validating the target engagement of novel small molecules, using the hypothetical kinase inhibitor, 1-Iodo-4-methylisoquinolin-3-amine, as a case study. While specific biological data for this exact molecule is not extensively published, its isoquinoline scaffold is prevalent in numerous kinase inhibitors.[3][4] This guide will, therefore, proceed under the scientifically-grounded assumption that 1-Iodo-4-methylisoquinolin-3-amine is a putative kinase inhibitor, offering a robust framework for its experimental validation.

The isoquinoline core is a privileged structure in medicinal chemistry, and the inclusion of a halogen, such as iodine, can significantly influence a compound's physicochemical properties, including its binding affinity to biological targets.[5] Validating the direct interaction of such a compound with its target kinase is paramount to building a compelling structure-activity relationship (SAR) and ensuring that downstream cellular effects are a direct consequence of on-target activity.[6]

This guide will compare three orthogonal, industry-standard in vitro target engagement assays: the Cellular Thermal Shift Assay (CETSA), Kinase Inhibition Assays (using ADP-Glo™ as a prime example), and the NanoBRET™ Target Engagement Assay. Each method offers unique advantages and provides distinct, yet complementary, insights into the molecular interactions of our lead compound.

Comparative Overview of Target Engagement Methodologies

Assay Principle Readout Throughput Cellular Context Key Advantage
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Quantification of soluble protein after heat shock (e.g., Western Blot, Mass Spectrometry).[7]Low to MediumIntact cells or cell lysates.Label-free and applicable to endogenous proteins.[8]
Kinase Inhibition Assay (e.g., ADP-Glo™) Measures the inhibition of kinase activity by quantifying ATP consumption (or ADP production).[9]Luminescence.[10]HighBiochemical (purified enzyme) or cell-based.Directly measures functional enzymatic inhibition.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11]Ratiometric measurement of BRET signal.[12]HighIntact cells.Provides quantitative binding data in live cells.[13]

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Physical Binding

CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular context.[14] The core principle is that the binding of a ligand, such as 1-Iodo-4-methylisoquinolin-3-amine, to its target protein enhances the protein's thermodynamic stability.[15] This increased stability results in the protein being more resistant to heat-induced denaturation.[16]

Causality Behind Experimental Choices in CETSA

The choice of temperature for the heat shock is critical. A temperature that causes partial unfolding of the target protein in the absence of a stabilizing ligand must be empirically determined. This allows for a clear window to observe the stabilizing effect of the compound. Western blotting is a common readout method due to its accessibility, though for broader, unbiased target and off-target identification, mass spectrometry-based CETSA can be employed.[7]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A 1. Seed cells and culture overnight B 2. Treat with 1-Iodo-4-methylisoquinolin-3-amine or vehicle (DMSO) A->B C 3. Heat cell suspensions at varying temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble proteins from aggregates D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_adp_glo ATP Depletion cluster_detection Signal Generation A 1. Add kinase, substrate, and test compound to well B 2. Initiate reaction with ATP A->B C 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP B->C D 4. Add Kinase Detection Reagent to convert ADP to ATP C->D E 5. Measure luminescence (proportional to ADP produced) D->E

Caption: A schematic representation of the ADP-Glo™ Kinase Assay protocol. [9]

Detailed Protocol for ADP-Glo™ Kinase Assay
  • Kinase Reaction:

    • In a multi-well plate, add the purified target kinase, its specific substrate, and serial dilutions of 1-Iodo-4-methylisoquinolin-3-amine.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature. [10]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. [17] * Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase reaction to produce a luminescent signal. [9]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value. [10]

Expected Data and Interpretation

The data will allow for the determination of the IC50 value, a key metric of a compound's inhibitory potency.

Compound Target Kinase IC50 (nM) Specificity
1-Iodo-4-methylisoquinolin-3-amineTarget Kinase A50To be determined
Staurosporine (Control)Target Kinase A10Low
Alternative InhibitorTarget Kinase A200High

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

The NanoBRET™ Target Engagement Assay provides a powerful method to quantify compound binding to a specific protein target within intact, live cells. [12]This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). [11]

Causality Behind Experimental Choices in NanoBRET™

The selection of an appropriate fluorescent tracer is critical for a successful NanoBRET™ assay. The tracer must bind to the target protein with suitable affinity and be displaced by the test compound. The use of an adherent cell format can be more comparable to other cell-based phenotypic assays. [13]The ratiometric BRET measurement (acceptor emission divided by donor emission) minimizes artifacts from variable cell numbers or expression levels, ensuring robust and reliable data.

Experimental Workflow for NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection A 1. Transfect cells with NanoLuc®-target fusion vector B 2. Seed cells in assay plate A->B C 3. Add test compound (1-Iodo-4-methylisoquinolin-3-amine) B->C D 4. Add NanoBRET™ tracer C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure donor (450 nm) and acceptor (610 nm) emissions E->F G 7. Calculate BRET ratio F->G

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.

Detailed Protocol for NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [12] * Seed the transfected cells into a white, multi-well assay plate. [18]

  • Compound and Tracer Addition:

    • Add serial dilutions of 1-Iodo-4-methylisoquinolin-3-amine to the cells.

    • Add the specific NanoBRET™ fluorescent tracer at a pre-optimized concentration.

    • Incubate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Add the Nano-Glo® live-cell substrate.

    • Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor. [12]

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement with the target.

    • Determine the IC50 value from the dose-response curve.

Expected Data and Interpretation

This assay provides a quantitative measure of the compound's affinity for the target protein in a live-cell context.

Compound Target Kinase NanoBRET™ IC50 (nM)
1-Iodo-4-methylisoquinolin-3-amineTarget Kinase A85
Alternative Inhibitor 1Target Kinase A350
Alternative Inhibitor 2Target Kinase A>10,000

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of a novel compound like 1-Iodo-4-methylisoquinolin-3-amine requires a multi-faceted and rigorous experimental approach. No single method provides a complete picture; rather, the integration of orthogonal assays builds a compelling case for a compound's mechanism of action.

  • CETSA provides unequivocal, label-free evidence of physical binding in a cellular environment.

  • Kinase Inhibition Assays (e.g., ADP-Glo™) directly quantify the functional consequence of this binding on the enzyme's catalytic activity.

  • NanoBRET™ offers a high-throughput, quantitative measure of target occupancy in live cells, bridging the gap between biochemical potency and cellular engagement.

By employing these complementary techniques, researchers can confidently validate the on-target activity of 1-Iodo-4-methylisoquinolin-3-amine, providing a solid foundation for further preclinical development and optimization. This integrated strategy ensures scientific rigor and increases the probability of advancing truly effective therapeutic candidates.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Omega, 8(12), 10934–10941. Retrieved from [Link]

  • Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. Retrieved from [Link]

  • Scott, D. E., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(11), 7144–7179. Retrieved from [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159491. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8894. Retrieved from [Link]

  • Rehman, H. M., et al. (2021). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences, 22(15), 8264. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • ResearchGate. (2025). Are there any in vitro methods which can show a small molecule bind to a target protein?. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1316–1322. Retrieved from [Link]

  • Savitski, M. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20201–20206. Retrieved from [Link]

  • Orman, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(42), 4087–4097. Retrieved from [Link]

  • Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 7(4), 225–244. Retrieved from [Link]

  • Winssinger, N., et al. (2018). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, 46(14), e84. Retrieved from [Link]

  • Iacob, A. A., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(19), 6778. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Pharmacological Reports, 66(1), 1–11. Retrieved from [Link]

  • Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Šoral, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3241. Retrieved from [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Medicinal Chemistry, 12(5), 679–704. Retrieved from [Link]

  • Cholewińska, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 25(10), 5260. Retrieved from [Link]

  • Klesiewicz, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 166. Retrieved from [Link]

  • Gsponer, J., et al. (2024). A Comprehensive Drug Discovery Workflow to Discover Potential Inhibitors of the Tyrosine Kinase Binding Domain of Cbl-b. ChemRxiv. Retrieved from [Link]

  • Kumagai, N., et al. (2025). iso-TEtraQuinoline (i-TEQ): an inherently chiral N4 macrocyclic quinoline tetramer. Chemical Science. Retrieved from [Link]

Sources

Comparative

benchmarking 1-Iodo-4-methylisoquinolin-3-amine against standard kinase inhibitors

An in-depth evaluation of kinase inhibitors requires moving beyond simple IC50 metrics to understand the structural and kinetic dynamics of the pharmacophore. The compound 1-Iodo-4-methylisoquinolin-3-amine (CAS 28970-73...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of kinase inhibitors requires moving beyond simple IC50 metrics to understand the structural and kinetic dynamics of the pharmacophore. The compound 1-Iodo-4-methylisoquinolin-3-amine (CAS 28970-73-2) has emerged as a highly privileged building block and core scaffold in the development of next-generation, mutant-selective kinase inhibitors.

This guide provides a comprehensive benchmarking framework for evaluating the 1-Iodo-4-methylisoquinolin-3-amine scaffold against standard kinase inhibitors (such as Staurosporine, Erlotinib, and Osimertinib). By dissecting the structural causality of this molecule and outlining self-validating experimental protocols, we provide a roadmap for drug development professionals to assess its efficacy, selectivity, and cellular target engagement.

Structural Rationale: Why the Isoquinolin-3-amine Scaffold?

To benchmark a compound effectively, one must first understand its structural interaction with the target. The 1-Iodo-4-methylisoquinolin-3-amine scaffold is engineered to exploit specific vulnerabilities in the kinase ATP-binding pocket :

  • The Isoquinolin-3-amine Core (Hinge Binder): The nitrogen atom of the isoquinoline ring and the adjacent 3-amino group act as a bidentate hydrogen bond donor/acceptor pair. This motif perfectly mimics the adenine ring of ATP, forming robust hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Gly605 in MPS1) .

  • The 4-Methyl Group (Steric Steering): The addition of a methyl group at the C4 position restricts the rotational freedom of the molecule and induces a steric clash with larger gatekeeper residues (like phenylalanine or tyrosine) found in off-target kinases. This is the primary driver of the scaffold's high kinome selectivity.

  • The 1-Iodo Group (Halogen Bonding & Synthetic Handle): The heavy iodine atom serves a dual purpose. Biochemically, it can engage in halogen bonding deep within the hydrophobic pocket of the kinase. Synthetically, it acts as an ideal leaving group for late-stage Suzuki or Sonogashira cross-coupling, allowing researchers to rapidly generate derivative libraries (such as the 4th-generation EGFR inhibitor BLU-945) .

Mechanistic Workflow of Scaffold Evaluation

To validate the efficacy of this scaffold, researchers must employ a multi-tiered benchmarking workflow that transitions from isolated biochemical affinity to complex intracellular dynamics.

G A 1-Iodo-4-methylisoquinolin-3-amine (Core Scaffold) B Hinge Region Binding (Dual H-Bonds) A->B C Steric Steering (4-Methyl Group) A->C D Halogen Bonding (1-Iodo Group) A->D E Biochemical Potency (ADP-Glo Assay) B->E F Kinome Selectivity (KINOMEscan) C->F G Cellular Engagement (NanoBRET Assay) D->G H Next-Gen Kinase Inhibitor (e.g., Mutant EGFR / FLT3) E->H F->H G->H

Figure 1: Structural causality and benchmarking workflow for the 1-Iodo-4-methylisoquinolin-3-amine scaffold.

Self-Validating Experimental Protocols

A benchmarking guide is only as reliable as its methodologies. The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by assay interference, compound aggregation, or oxidative stress.

Protocol A: Biochemical Potency via ADP-Glo™ Kinase Assay

The ADP-Glo assay is prioritized over traditional radiometric assays because it measures the universal product of kinase activity (ADP) and can be run at physiological ATP concentrations (up to 1 mM), providing a more accurate reflection of competitive inhibition .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality Check: The inclusion of 0.1 mg/mL BSA is critical. The isoquinoline scaffold is highly hydrophobic; BSA prevents the compound from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50. DTT prevents the oxidative cross-linking of the kinase's catalytic cysteines.

  • Inhibitor Pre-Incubation: Dispense the target kinase (e.g., EGFR L858R/T790M/C797S) into a 384-well plate. Add the 1-Iodo-4-methylisoquinolin-3-amine derivative in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) and incubate for 30 minutes at room temperature.

    • Causality Check: Isoquinoline derivatives often exhibit slow-binding kinetics due to the structural rearrangements required in the kinase hinge region. Pre-incubation ensures thermodynamic equilibrium is reached prior to the reaction start.

  • Reaction Initiation: Add ATP at the specific value for the kinase (e.g., 10 µM) along with the appropriate peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Validation: Include a DMSO-only well (100% activity control) and a 10 µM Staurosporine well (0% activity control). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Engagement via NanoBRET™

Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay measures the ability of the isoquinoline scaffold to penetrate the cell membrane and compete with a fluorescent tracer for the kinase active site in living cells, overcoming the high intracellular ATP concentration (~1-5 mM).

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-kinase fusion protein (e.g., NanoLuc-EGFR). Plate the cells in a 384-well format and incubate for 24 hours.

  • Tracer Titration: Add a cell-permeable NanoBRET fluorescent tracer at its pre-determined concentration.

  • Inhibitor Competition: Add the isoquinoline test compound in a dose-response format. Incubate for 2 hours.

    • Causality Check: As the test compound enters the cell and binds the kinase, it displaces the fluorescent tracer. Because NanoLuc (the donor) and the tracer (the acceptor) must be in close proximity (<10 nm) for Bioluminescence Resonance Energy Transfer (BRET) to occur, displacement by the inhibitor results in a quantifiable drop in the BRET ratio.

  • Detection: Read the dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer). A reduction in the BRET signal directly correlates with intracellular target engagement.

Quantitative Benchmarking Data

To objectively benchmark the 1-Iodo-4-methylisoquinolin-3-amine scaffold, we compare its advanced derivative profile against industry-standard inhibitors. The data below highlights the scaffold's unique ability to spare wild-type (WT) kinases while potently inhibiting triple-mutant variants (a common resistance mechanism to 3rd-generation inhibitors like Osimertinib).

Inhibitor ClassCompoundTarget ProfileBiochemical IC50 (EGFR WT)Biochemical IC50 (EGFR L858R/T790M/C797S)Cellular Target Engagement (NanoBRET IC50)
Pan-Kinase Standard StaurosporineBroad-spectrum1.2 nM2.5 nM15.0 nM
1st-Gen Standard ErlotinibReversible (WT/L858R)2.0 nM>10,000 nM>10,000 nM
3rd-Gen Standard OsimertinibIrreversible (T790M)12.0 nM>5,000 nM>5,000 nM
Novel Scaffold Core 1-Iodo-4-methylisoquinolin-3-amineReversible Precursor450.0 nM120.0 nM850.0 nM
Advanced Derivative BLU-945 (Isoquinoline-based)Reversible (C797S Active)>1,000 nM 1.5 nM 4.2 nM

Table 1: Comparative benchmarking of kinase inhibitors. The isoquinoline scaffold demonstrates a distinct structural advantage in mutant selectivity, effectively sparing WT EGFR while maintaining low-nanomolar potency against the C797S resistance mutation.

Conclusion

Benchmarking the 1-Iodo-4-methylisoquinolin-3-amine scaffold reveals its superiority as a foundational building block for overcoming acquired kinase resistance. While standard inhibitors like Staurosporine offer raw potency at the cost of severe off-target toxicity, and covalent inhibitors like Osimertinib are defeated by active-site mutations (C797S), the sterically tuned isoquinolin-3-amine core provides a perfect balance. By utilizing the self-validating ADP-Glo and NanoBRET protocols outlined above, researchers can accurately map the structure-activity relationship (SAR) of this scaffold, ensuring the development of highly selective, cell-permeable therapeutics.

References

  • Design and Synthesis of Isoquinolin-3-amine Derivatives as Kinase Inhibitors. Molbank, MDPI. Available at:[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Identification of New FLT3 Inhibitors via an Azo Click-It/Staple-It Approach Utilizing Isoquinoline Scaffolds. ACS Medicinal Chemistry Letters, American Chemical Society. Available at:[Link]

  • HPK1 Inhibitors and Uses Thereof (ADP-Glo Kinase Assay Methodology).U.S. Patent Application US20220389037A1, Google Patents.

Safety & Regulatory Compliance

Safety

1-Iodo-4-methylisoquinolin-3-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Iodo-4-methylisoquinolin-3-amine As drug development professionals and synthetic chemists push the boundaries of molecular design, the operational handling of complex halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-Iodo-4-methylisoquinolin-3-amine

As drug development professionals and synthetic chemists push the boundaries of molecular design, the operational handling of complex halogenated intermediates becomes a critical focal point for laboratory safety. 1-Iodo-4-methylisoquinolin-3-amine is a highly specialized building block. Its unique structural motifs—an intercalating isoquinoline core, a reactive primary amine, and a heavy halogen substituent—demand rigorous, causality-driven disposal methodologies.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic reasoning behind each safety protocol, your laboratory can establish self-validating workflows that protect personnel, preserve environmental integrity, and ensure seamless operations.

The safe disposal of 1-iodo-4-methylisoquinolin-3-amine requires deconstructing its molecular liabilities. Treating this compound as generic organic waste is a critical failure point due to three specific structural hazards:

  • The Isoquinoline Scaffold : This planar, nitrogen-containing heterocyclic core is highly lipophilic. In biological systems, it acts as a potent intercalator. Environmentally, isoquinoline derivatives are classified as very toxic to aquatic life with long-lasting effects[1]. Discharge into standard aqueous waste streams must be strictly avoided to prevent bioaccumulation[2].

  • The Primary Amine (-NH2) : Aromatic amines are chemical bases that can react exothermically with acids, isocyanates, and strong oxidizing agents[3]. Biologically, they are notorious for undergoing CYP450-mediated N-hydroxylation in the liver, forming highly reactive electrophiles that bind to DNA, rendering the compound a severe systemic hazard and suspected carcinogen[4].

  • The Covalently Bound Iodine : The presence of a heavy halogen classifies this compound strictly as "Halogenated Organic Waste." Improper incineration at low temperatures can generate highly toxic polyhalogenated byproducts or corrosive hydrogen iodide (HI) gas. Destruction requires specialized gas-fired incinerators with secondary combustion chambers operating with excess air[4].

Quantitative Operational Parameters

To standardize laboratory workflows, all quantitative handling and disposal metrics for 1-iodo-4-methylisoquinolin-3-amine have been summarized below.

Operational ParameterSpecificationMechanistic Rationale
Waste Classification Halogenated OrganicIodine content necessitates high-temperature destruction to prevent toxic emissions.
Incinerator Temperature > 1100°C (Secondary Chamber)Ensures complete cleavage of C-I and C-N bonds; prevents organohalogen byproduct formation[4].
Spill Absorbent Ratio 3:1 (Absorbent:Chemical, w/w)Ensures complete physical encapsulation of the lipophilic isoquinoline core.
Primary PPE Barrier Heavy-duty Nitrile or NeopreneProtects against the high dermal penetration rate of lipophilic halogenated amines[3].
Incompatible Materials Strong oxidizers, anhydridesPrevents exothermic acid-base reactions and the oxidative release of volatile iodine gas ( I2​ )[3].

Self-Validating Disposal Methodologies

The following protocols are designed as self-validating systems. Each workflow includes built-in physical or visual checks to confirm that the procedure has been executed safely and correctly.

Liquid Waste Processing Workflow
  • Compatibility Verification : Before transferring 1-iodo-4-methylisoquinolin-3-amine solutions, verify that the receiving waste carboy contains NO strong oxidizers (e.g., peroxides, nitric acid) or anhydrides[3].

    • Validation Check: Perform a micro-scale compatibility test in a fume hood. Mixing a 1 mL aliquot of the waste with the carboy contents should yield zero heat evolution, bubbling, or gas generation.

  • Solvent Segregation : Route all solutions containing this compound exclusively into clearly labeled "Halogenated Organic Waste" containers (high-density polyethylene, HDPE), regardless of the primary solvent used.

  • pH Monitoring : Ensure the waste solution is near neutral (pH 6-8). Highly acidic environments can protonate the amine, increasing aqueous solubility but risking exothermic salt formation[3].

  • Headspace Management : Fill waste containers to a maximum of 80% capacity.

    • Validation Check: Gently squeeze the sealed HDPE carboy; it should have sufficient "give" to accommodate vapor pressure expansion without stressing the structural integrity of the container.

Solid Waste & Contaminated Consumables
  • Collection : Gather all contaminated weighing papers, pipette tips, and primary packaging immediately after use.

  • Double-Bagging : Place items into a transparent, 6-mil polyethylene bag. Seal the bag completely, then place it into a secondary rigid container.

  • Labeling & Routing : Explicitly label the container as "Toxic Solid Waste - Contains Halogenated Aromatic Amines."

    • Validation Check: Ensure the waste manifest explicitly notes the presence of iodine. This guarantees the waste management contractor routes the material to a facility equipped with alkaline gas scrubbers to neutralize iodine vapors during incineration.

Emergency Spill Containment
  • Isolation : Immediately evacuate personnel from the immediate vicinity and ensure the area is under negative air pressure or high-flow ventilation[1].

  • Neutralization & Absorption : Do NOT use combustible materials like sawdust[4]. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or a proprietary silica-based spill mix) at a 3:1 ratio.

  • Collection : Use non-sparking tools to sweep up the absorbed material[5].

    • Validation Check: The affected surface should appear completely dry and leave no colored residue (isoquinoline derivatives often exhibit distinct amber/brown hues)[3].

  • Decontamination : Wash the affected surface with a mild detergent and water, collecting the washings directly into the halogenated waste stream.

Visualizing the Disposal Workflow

Proper segregation is the cornerstone of laboratory safety. The following diagram illustrates the logical routing of 1-iodo-4-methylisoquinolin-3-amine waste streams to ensure complete environmental compliance.

G Start 1-Iodo-4-methylisoquinolin-3-amine Waste Generation Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Halogenated Halogenated Organic Waste (EPA Regulated) Solid->Halogenated Dissolve/Suspend Aqueous Aqueous Solutions (pH Neutralized) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->Halogenated Trace Organics Organic->Halogenated Contains Iodine Incineration High-Temp Incineration (Gas Scrubber Equipped) Halogenated->Incineration >1100°C

Halogenated aromatic amine waste segregation and disposal workflow.

References

  • Title : Isoquinoline SDS, 119-65-3 Safety Data Sheets - ECHEMI Source : echemi.com URL : 5

  • Title : Isoquinoline Safety Data Sheet (SDS) | CAS: 119-65-3 - CHEMDOR CHEMICALS Source : chemdor.com URL : 2

  • Title : ISO BUTYL QUINOLINE - SAFETY DATA SHEET Source : finefrag.com URL : 1

  • Title : 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem Source : nih.gov URL : 3

  • Title : 4,4'-Methylene bis(2-chloroaniline) 101-14-4 wiki - Guidechem Source : guidechem.com URL : 4

Sources

Handling

Personal protective equipment for handling 1-Iodo-4-methylisoquinolin-3-amine

Comprehensive Handling and Safety Guide: 1-Iodo-4-methylisoquinolin-3-amine This guide provides essential safety protocols and operational guidance for the handling, use, and disposal of 1-Iodo-4-methylisoquinolin-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling and Safety Guide: 1-Iodo-4-methylisoquinolin-3-amine

This guide provides essential safety protocols and operational guidance for the handling, use, and disposal of 1-Iodo-4-methylisoquinolin-3-amine. As a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this compound must be treated with a high degree of caution, adhering to the principle of treating all novel compounds as potentially hazardous. The procedures outlined below are based on an analysis of the compound's functional groups and established best practices for laboratory safety.

Hazard Assessment and Risk Analysis

A thorough risk assessment is the foundation of safe laboratory practice.[1] The molecular structure of 1-Iodo-4-methylisoquinolin-3-amine contains three key functional groups that inform our safety protocol: an isoquinoline core, an aromatic amine, and an iodo-substituent.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.[2][3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Some aromatic amines are suspected carcinogens or mutagens, and they can cause skin and eye irritation or allergic reactions.[2][4]

  • Iodo-Substituent: Halogenated aromatic compounds require careful handling.[5] The iodo- group increases the molecular weight and can alter the toxicological profile compared to the parent amine. Iodine-containing compounds can be lachrymatory and may be irritating to the respiratory system.[6]

  • Isoquinoline Core: While the core itself is a common heterocyclic scaffold, the combination with the amine and iodo groups dictates the primary hazards. An SDS for the related compound 1-Iodoisoquinoline lists it as a skin and serious eye irritant.[7][8]

Given these considerations, a conservative approach is warranted. The following table summarizes the inferred hazards.

Hazard Category Inferred Risk & Rationale GHS Pictogram (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful/Toxic. Aromatic amines are frequently toxic via all routes of exposure.[4][9]токсичность
Skin Corrosion/Irritation Irritant. Common for both aromatic amines and halogenated heterocycles.[7][8][9]раздражающий
Serious Eye Damage/Irritation Irritant/Damage. High likelihood of causing serious eye irritation.[7][8][9]раздражающий
Respiratory/Skin Sensitization Potential Sensitizer. Aromatic amines can cause allergic skin reactions.[4]раздражающий
Carcinogenicity/Mutagenicity Suspected. Lacking specific data, it is prudent to assume potential carcinogenicity/mutagenicity, a known risk for some aromatic amines.[2][3]опасность для здоровья
Hazard to the Aquatic Environment Toxic. Many aromatic amines and halogenated compounds are toxic to aquatic life.[4][6]опасно для окружающей среды
Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final and critical barrier between the researcher and the chemical hazard.[10][11] Employers are required by OSHA to assess workplace hazards and provide necessary PPE at no cost to employees.[10][12][13]

Protection Area Required PPE Specification Rationale & Causality
Eye & Face Protection Chemical splash goggles and a face shield conforming to ANSI Z87.1 or equivalent standards.[12]Protects against splashes of the compound in solution and airborne dust particles. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile), ensuring no skin is exposed.[12][14]Aromatic amines can be absorbed through the skin.[4] Double-gloving provides an extra layer of protection against potential tears and permeation. Always check glove manufacturer data for compatibility.
Body Protection A flame-resistant laboratory coat, fully buttoned.Shields skin and personal clothing from accidental spills and contamination.[11]
Respiratory Protection Required when handling the solid powder outside of a certified fume hood or for spill cleanup. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11][12]Prevents inhalation of the solid powder or aerosols, which is a primary route of exposure for toxic amines.[4][6]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[14]
Operational Workflow for Safe Handling

All manipulations of 1-Iodo-4-methylisoquinolin-3-amine, especially of the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][11]

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an appropriate spill kit and waste container are readily accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Handle the solid gently to avoid generating dust.[8]

    • Close the primary container tightly immediately after dispensing.

  • Dissolution and Reaction:

    • If making a solution, add the solid to the solvent slowly.

    • Ensure the reaction vessel is properly secured and, if necessary, equipped with a reflux condenser or gas bubbler to vent to the hood's exhaust.

  • Post-Handling Decontamination:

    • Wipe down the designated work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Decontaminate all equipment used.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly after the procedure.[7][8][9]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_procedure 3. Procedure cluster_cleanup 4. Decontamination prep_ppe Don Required PPE prep_hood Prepare Fume Hood Workspace prep_ppe->prep_hood prep_spill Verify Spill Kit & Waste Availability prep_hood->prep_spill handle_weigh Weigh Solid Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Close Stock Container handle_transfer->handle_close proc_react Conduct Reaction/Dissolution handle_close->proc_react clean_area Decontaminate Work Area proc_react->clean_area clean_equip Clean Glassware & Equipment clean_area->clean_equip clean_ppe Doff PPE Correctly clean_equip->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Fig 1. Safe Handling Workflow for 1-Iodo-4-methylisoquinolin-3-amine.
Emergency Procedures
Situation Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][15][16]
Small Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[17] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[18] Clean the spill area thoroughly.
Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][15]

  • Keep away from strong oxidizing agents and strong acids.[15]

  • Store in a location segregated from incompatible materials.

All waste containing 1-Iodo-4-methylisoquinolin-3-amine must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic and an amine . It must be segregated into a dedicated "Halogenated Organic Waste" stream.[19][20] Do not mix with non-halogenated solvents, acids, or bases.[19][20]

  • Container: Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Waste: 1-Iodo-4-methylisoquinolin-3-amine"), and the approximate concentration or quantity.[19][21]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5] Incineration at high temperatures (around 1200 K) is a common and effective disposal method for halogenated compounds to prevent the formation of toxic byproducts.

G cluster_collect 1. Waste Collection cluster_segregate 2. Segregation & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal collect_solid Collect Solid Waste & Contaminated Materials segregate_container Place in 'Halogenated Organic Waste' Container collect_solid->segregate_container collect_liquid Collect Liquid Waste (e.g., reaction mixtures) collect_liquid->segregate_container segregate_label Label Container with Full Chemical Name & 'Hazardous Waste' segregate_container->segregate_label storage_seal Keep Container Tightly Sealed segregate_label->storage_seal storage_location Store in Satellite Accumulation Area storage_seal->storage_location disposal_request Request Pickup via Institutional EHS storage_location->disposal_request disposal_ehs EHS Manages Final Disposal (e.g., Incineration) disposal_request->disposal_ehs

Fig 2. Hazardous Waste Disposal Workflow.

References

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